Mtb-IN-8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H18N4O5S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
(5R)-5-(4-methoxy-2-nitrophenyl)-2-propylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H18N4O5S/c1-3-6-27-17-19-15-14(16(23)20-17)11(8-13(22)18-15)10-5-4-9(26-2)7-12(10)21(24)25/h4-5,7,11H,3,6,8H2,1-2H3,(H2,18,19,20,22,23)/t11-/m1/s1 |
InChI 键 |
PDMTWPGSWBFGFN-LLVKDONJSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of mTOR-IN-8 (Torin1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] As a key node in the PI3K/Akt/mTOR signaling pathway, its dysregulation is frequently implicated in various human diseases, including cancer and metabolic disorders.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) target mTORC1, they exhibit limited clinical efficacy in many cancers, partly due to their incomplete inhibition of mTORC1 and lack of activity against mTORC2.[3] This necessitated the development of ATP-competitive mTOR inhibitors capable of targeting the kinase domain directly and inhibiting both complexes.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of mTOR-IN-8, also known as Torin1, a potent and selective second-generation mTOR inhibitor.[5][6]
Discovery and Development
mTOR-IN-8 (Torin1) was developed through a focused medicinal chemistry effort starting from a quinoline (B57606) scaffold identified in a biochemical mTOR assay.[5][7] The development aimed to create a highly potent and selective ATP-competitive inhibitor of mTOR. This effort led to the creation of a tricyclic benzonaphthyridinone inhibitor, Torin1, which demonstrated significant inhibition of both mTORC1 and mTORC2.[5][7]
Signaling Pathway and Mechanism of Action
mTOR-IN-8 acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][4] This dual inhibition leads to a more complete shutdown of mTOR signaling compared to rapamycin.[3]
Caption: The mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Quantitative Data
The following tables summarize the key quantitative data for mTOR-IN-8 (Torin1).
Table 1: Biochemical and Cellular Activity of mTOR-IN-8
| Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Biochemical IC50 | mTOR | 3 | [5] |
| Cellular EC50 (p-mTORC1) | mTORC1 (S6K1 T389) | 2 | [5] |
| Cellular EC50 (p-mTORC2) | mTORC2 (Akt S473) | 10 | [5] |
| Cellular EC50 (PI3K) | PI3K (Akt T308) | 1800 | [5] |
Table 2: Kinase Selectivity Profile of mTOR-IN-8
| Kinase Family | Kinase | % Inhibition at 10 µM | Reference |
| PIKK | ATM | >90 | [8] |
| PIKK | ATR | ~50 | [8] |
| PIKK | DNA-PK | >90 | [8] |
| Other | Over 450 kinases | Generally low | [5] |
Synthesis of mTOR-IN-8
The synthesis of mTOR-IN-8 is a multi-step process starting from a dichloroquinoline scaffold.[7]
Caption: Simplified workflow for the synthesis of mTOR-IN-8.
A detailed, step-by-step synthesis protocol is provided in the experimental protocols section.
Experimental Protocols
Synthesis of mTOR-IN-8 (Torin1)
The synthesis of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][7]naphthyridin-2(1H)-one (mTOR-IN-8) is performed in a four-step sequence.[7]
Step 1: Introduction of Substituted Anilines
-
To a solution of the dichloroquinoline scaffold in a suitable solvent (e.g., 1,4-dioxane), the substituted aniline is added.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by filtration and purified.
Step 2: Horner-Wadsworth-Emmons Reaction and Lactam Construction
-
The product from Step 1 is reacted with a phosphonate (B1237965) reagent in the presence of a base (e.g., sodium hydride) to undergo a Horner-Wadsworth-Emmons reaction.
-
This is followed by intramolecular cyclization to form the 6-membered lactam ring.
Step 3: Palladium-Mediated Coupling
-
The lactam intermediate is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with the desired boronic acid to introduce the R2 side chain.
Step 4: Final Product Formation
-
The final step involves the introduction of the quinoline side chain, typically through another palladium-mediated coupling reaction, to yield mTOR-IN-8.
Note: This is a generalized protocol based on the published synthesis. For precise reagent quantities, reaction conditions, and purification methods, refer to the supplementary information of the original publication.[7]
mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR.
Materials:
-
Purified mTORC1 or mTORC2 complex
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt for mTORC2)
-
mTOR-IN-8 (or other inhibitors)
-
Phospho-specific antibodies for the substrate
-
Detection reagents (e.g., for ELISA or Western blotting)
Procedure:
-
Prepare the kinase reaction mixture containing the kinase assay buffer, mTOR complex, and substrate.
-
Add mTOR-IN-8 at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA or SDS sample buffer.
-
Analyze the phosphorylation of the substrate using either an ELISA-based method with a phospho-specific antibody or by Western blotting.
Western Blotting for mTOR Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of mTOR in cells.
Materials:
-
Cell culture reagents
-
mTOR-IN-8
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (T389), anti-total-S6K1, anti-phospho-Akt (S473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with mTOR-IN-8 for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of mTOR-IN-8 on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
mTOR-IN-8
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of mTOR-IN-8.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
mTOR-IN-8 (Torin1) is a seminal second-generation mTOR inhibitor that has significantly advanced our understanding of mTOR biology. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 has made it an invaluable research tool for dissecting the complexities of the mTOR signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. The development of Torin1 has also paved the way for next-generation mTOR inhibitors with improved pharmacokinetic properties for potential clinical applications.
References
- 1. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
The Selective mTOR Inhibitor: A Technical Overview
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases. As such, mTOR has emerged as a critical therapeutic target.
This technical guide provides an in-depth overview of a selective mTOR inhibitor. As specific public data for a compound named "mTOR-IN-8" is not available, this document will focus on Torin1 , a well-characterized and highly selective ATP-competitive mTOR inhibitor, as a representative example. Torin1 serves as an excellent model for understanding the mechanism of action, experimental evaluation, and therapeutic potential of this class of inhibitors.
This document is intended for researchers, scientists, and drug development professionals actively working in the fields of cell biology, oncology, and pharmacology.
The mTOR Signaling Pathway
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have different subunit compositions, upstream regulators, downstream substrates, and cellular functions.
-
mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to nutrient and growth factor signals.[2] It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]
-
mTORC2: Containing mTOR, Rictor, mSIN1, and mLST8, mTORC2 is primarily activated by growth factors. It plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.
The complexity of the mTOR signaling network, with its multiple feedback loops and crosstalk with other pathways, underscores the need for selective and potent inhibitors for both research and therapeutic purposes.
Caption: The mTOR Signaling Pathway with Upstream Regulators and Downstream Effectors.
Torin1: A Selective ATP-Competitive mTOR Inhibitor
Torin1 is a potent and selective, ATP-competitive inhibitor of mTOR kinase.[3] It directly inhibits both mTORC1 and mTORC2, in contrast to first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1.[2] This dual inhibition allows for a more complete blockade of the mTOR signaling pathway.
Mechanism of Action
Torin1 exerts its inhibitory effect by competing with ATP for binding to the catalytic site in the kinase domain of mTOR.[3] This prevents the autophosphorylation of mTOR and the subsequent phosphorylation of its downstream substrates. By inhibiting both mTORC1 and mTORC2, Torin1 effectively blocks the diverse cellular processes regulated by this pathway.
Caption: Competitive Inhibition of mTOR by Torin1 at the ATP-binding site.
Quantitative Data
The potency and selectivity of Torin1 have been extensively characterized in various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of Torin1
| Target | IC50 (nM) | Reference |
| mTOR | 3 | [4] |
| mTORC1 | 2 | [3][5] |
| mTORC2 | 10 | [3][5] |
Table 2: Kinase Selectivity Profile of Torin1
| Kinase | IC50 (nM) | Selectivity vs. mTOR | Reference |
| mTOR | 3 | 1x | [4] |
| DNA-PK | >600 | >200x | [6] |
| ATM | >600 | >200x | [6] |
| hVps34 | >600 | >200x | [6] |
| PI3K | 1800 | ~1000x | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity and selectivity of Torin1.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by Torin1.
Objective: To determine the IC50 value of Torin1 against mTORC1 and mTORC2.
Methodology:
-
Preparation of mTOR Complexes:
-
HEK-293T cells are engineered to stably express FLAG-tagged Raptor (for mTORC1) or Protor-1 (for mTORC2).[5]
-
Cells are lysed in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.[5]
-
The FLAG-tagged complexes are immunoprecipitated using anti-FLAG M2 affinity gel.[5]
-
The purified complexes are eluted from the beads using a 3xFLAG peptide.[5]
-
-
Kinase Reaction:
-
The kinase assay is performed in a buffer containing 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, and 500 µM ATP.[5]
-
Inactive S6K1 (for mTORC1) or Akt1 (for mTORC2) is used as the substrate.[5]
-
The purified mTOR complex is incubated with the substrate and varying concentrations of Torin1.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 20 minutes.[5]
-
-
Detection and Analysis:
-
The reaction is stopped by adding SDS-PAGE sample buffer.[5]
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The phosphorylation of the substrate (e.g., phospho-S6K1 at Thr389) is detected by Western blotting using phospho-specific antibodies.
-
The band intensities are quantified, and the IC50 value is calculated using a dose-response curve.[7]
-
References
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Torin 1 | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
Biochemical Profile of the ATP-Competitive mTOR Inhibitor Torin1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and biochemical databases lack information on a compound designated "mTOR-IN-8". Consequently, this guide details the biochemical profile of Torin1 , a well-characterized, potent, and selective ATP-competitive inhibitor of mTOR, as a representative example of this class of molecules.
Executive Summary
Torin1 is a highly potent and selective, ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] It was developed as a tool to probe the full range of mTOR kinase-dependent functions, many of which are resistant to the allosteric inhibitor rapamycin.[3] Torin1 exhibits strong inhibitory activity against mTOR in biochemical and cellular assays with IC50 values in the low nanomolar range.[3][4][5] Its selectivity for mTOR over other kinases, including the closely related phosphoinositide 3-kinases (PI3Ks), is a key feature, making it a valuable research tool for dissecting the mTOR signaling pathway.[3][4] This document provides a comprehensive overview of the biochemical characteristics of Torin1, including its inhibitory potency, kinase selectivity, and effects on downstream signaling pathways, along with detailed experimental protocols for its characterization.
Mechanism of Action
Torin1 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[3] This mode of action allows it to inhibit both mTORC1 and mTORC2, unlike rapamycin, which allosterically inhibits mTORC1.[3] By blocking the catalytic activity of mTOR, Torin1 prevents the phosphorylation of a wide range of downstream substrates, thereby inhibiting all known mTOR-dependent signaling events.
Quantitative Biochemical Data
The inhibitory activity and selectivity of Torin1 have been quantified in various biochemical and cellular assays. The following tables summarize these key quantitative metrics.
Table 1: In Vitro Inhibitory Activity of Torin1
| Target | Assay Type | IC50 (nM) | Reference(s) |
| mTOR (recombinant) | Biochemical Assay | 3 | [3][4] |
| mTORC1 | In Vitro Kinase Assay | 2 - 10 | [1][2][3] |
| mTORC2 | In Vitro Kinase Assay | 2 - 10 | [1][2][3] |
| PI3Kα | In Vitro Kinase Assay | 1,800 | [3][4][5] |
| DNA-PK | In Vitro Kinase Assay | 1,000 | [3][4] |
| ATM | In Vitro Kinase Assay | 600 | [3][4] |
| hVps34 | In Vitro Kinase Assay | 3,000 | [3][4] |
Table 2: Cellular Inhibitory Activity of Torin1
| Target Pathway | Cell Line | IC50 (nM) | Readout | Reference(s) |
| mTOR | p53-/- MEFs | 2 - 10 | Inhibition of S6K1 (Thr389) phosphorylation | [3][4][5] |
| PI3K | p53-/-/mLST8-/- MEFs | 1,800 | Inhibition of Akt (Thr308) phosphorylation | [3][5] |
Kinase Selectivity Profile
Torin1 demonstrates remarkable selectivity for mTOR over other kinases, particularly within the PI3K-related kinase (PIKK) family. It exhibits over 100-fold selectivity for mTOR compared to PI3Kα and was found to be highly selective when screened against a large panel of 450 other protein kinases.[4][6] This high degree of selectivity makes Torin1 a precise tool for studying mTOR-specific functions.
Effects on Downstream Signaling Pathways
Torin1 effectively blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2, leading to a comprehensive shutdown of mTOR signaling.
-
mTORC1 Substrates: Torin1 potently inhibits the phosphorylation of S6 Kinase 1 (S6K1) at Threonine 389 and 4E-Binding Protein 1 (4E-BP1) at multiple sites (including the rapamycin-resistant sites Thr37/46 and Ser65).[7][8][9] This leads to the inhibition of cap-dependent translation and cell cycle arrest at the G1 phase.[3]
-
mTORC2 Substrates: Torin1 inhibits the phosphorylation of Akt at Serine 473, a key indicator of mTORC2 activity.[7] This disrupts mTORC2-mediated cell survival and proliferation signals.
The comprehensive inhibition of both mTORC1 and mTORC2 by Torin1 results in a more profound anti-proliferative effect compared to rapamycin.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biochemical profile of mTOR inhibitors like Torin1.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of immunopurified mTORC1 or mTORC2 and their inhibition by compounds like Torin1.
Protocol:
-
Immunoprecipitation of mTOR Complexes:
-
Culture HEK293T cells (for mTORC1) or HeLa cells (for mTORC2) and lyse in a CHAPS-based buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors).[5]
-
Incubate the cleared lysate with anti-FLAG M2 affinity gel (for FLAG-tagged Raptor or Rictor expressing cells) or an antibody against a core component of the complex (e.g., Raptor for mTORC1, Rictor for mTORC2) coupled to protein A/G beads for 2-4 hours at 4°C.
-
Wash the immunoprecipitates extensively with lysis buffer followed by a high-salt wash and then a final wash with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex beads in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Add the mTOR inhibitor (e.g., Torin1) at various concentrations and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a purified substrate (e.g., inactive S6K1 for mTORC1 or Akt1 for mTORC2) and ATP to a final concentration of 100-500 µM.[10]
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).
-
Cellular Western Blotting for mTOR Pathway Analysis
This method is used to assess the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a Triton X-100 based buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Clarify the lysates by centrifugation at 14,000 rpm for 10-15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE (using appropriate gel percentages for the proteins of interest) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), total Akt) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the functional effect of mTOR inhibition.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the mTOR inhibitor (e.g., Torin1) for a specified period (e.g., 72 hours).[13] Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value for cell proliferation.
-
Mandatory Visualizations
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling cascade showing key components and points of inhibition.
Diagram 2: Experimental Workflow for Cellular mTOR Inhibition Analysis
Caption: Workflow for analyzing mTOR pathway inhibition in cells using Western blotting.
Diagram 3: Selectivity Logic of Torin1
Caption: Kinase selectivity profile of Torin1, highlighting its high potency for mTOR.
References
- 1. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 2. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. texaschildrens.org [texaschildrens.org]
The Dual Inhibition of mTORC1 and mTORC2 Signaling by mTOR-IN-8 (Torin2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[1] mTOR-IN-8, also known as Torin2, is a second-generation ATP-competitive inhibitor designed to target the kinase activity of mTOR, thereby affecting both mTORC1 and mTORC2.[4][5][6] This technical guide provides an in-depth overview of the effects of mTOR-IN-8 on mTORC1 and mTORC2 signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.
Core Mechanism of Action
mTOR-IN-8 (Torin2) acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR. This mechanism allows it to inhibit both mTORC1 and mTORC2, unlike first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1.[1][4][5][6] The dual inhibition of mTORC1 and mTORC2 by Torin2 leads to a comprehensive blockade of mTOR signaling, impacting a wide range of cellular processes.[2][3]
Quantitative Analysis of mTOR-IN-8 (Torin2) Activity
The potency and selectivity of mTOR-IN-8 (Torin2) have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory effects on mTORC1 and mTORC2.
Table 1: Cellular Activity of mTOR-IN-8 (Torin2) on mTORC1 and mTORC2
| Target Complex | Downstream Marker | Cellular EC50 | Cell Line | Assay Method |
| mTORC1 | p-S6K (T389) | 250 pM | HCT-116 | Western Blot |
| mTORC2 | p-AKT (S473) | < 10 nM | HCT-116 | Western Blot |
Data sourced from "Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR".[1]
Table 2: Biochemical and Cellular Activity of mTOR-IN-8 (Torin2) against PIKK Family Kinases
| Kinase | Cellular EC50 |
| ATM | 28 nM |
| ATR | 35 nM |
| DNA-PK | 118 nM |
Data sourced from "Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR".[1][7]
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway and Inhibition by mTOR-IN-8 (Torin2)
The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by mTOR-IN-8 (Torin2).
Experimental Workflow for Assessing mTOR-IN-8 (Torin2) Efficacy
The following diagram outlines a typical experimental workflow to determine the effect of mTOR-IN-8 (Torin2) on mTORC1 and mTORC2 signaling in a cellular context.
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by mTOR-IN-8 (Torin2).
Materials:
-
Recombinant human mTORC1 complex
-
Lanthascreen time-resolved FRET assay kit
-
mTOR-IN-8 (Torin2)
-
ATP
Procedure:
-
Prepare a dilution series of mTOR-IN-8 (Torin2) in the appropriate assay buffer.
-
Add the recombinant mTORC1 complex to the wells of a microplate.
-
Add the mTOR-IN-8 (Torin2) dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP and the FRET-labeled substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the FRET signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Analysis
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cells treated with mTOR-IN-8 (Torin2).
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
mTOR-IN-8 (Torin2)
-
Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-S6K (T389), anti-S6K, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-p-AKT (S473), anti-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of mTOR-IN-8 (Torin2) for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative inhibition.
Cell Proliferation Assay
This assay determines the effect of mTOR-IN-8 (Torin2) on cell growth.
Materials:
-
Cancer cell lines
-
96-well plates
-
mTOR-IN-8 (Torin2)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of mTOR-IN-8 (Torin2).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
mTOR-IN-8 (Torin2) is a potent and selective second-generation mTOR inhibitor that effectively targets both mTORC1 and mTORC2. Its ability to comprehensively block the mTOR signaling pathway, as demonstrated by the significant inhibition of downstream effectors of both complexes, underscores its potential as a valuable tool for cancer research and therapeutic development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of mTOR signaling and to evaluate the efficacy of novel mTOR-targeted therapies.
References
- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scholar.harvard.edu [scholar.harvard.edu]
Structural Analysis of mTOR-IN-8 Binding to mTOR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the potent and selective ATP-competitive inhibitor, mTOR-IN-8, and the mammalian target of rapamycin (B549165) (mTOR) kinase. This document synthesizes crystallographic data, quantitative binding information, and detailed experimental methodologies to serve as a core resource for researchers in oncology, metabolism, and drug discovery.
Introduction to mTOR and mTOR-IN-8
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that belongs to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family.[1] It acts as a central regulator of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Dysregulation of the mTOR pathway is a frequent event in various human diseases, most notably cancer, making it a critical therapeutic target.
mTOR-IN-8 (also known as INK128 or MLN0128) is a second-generation, highly potent, and selective ATP-competitive inhibitor of mTOR. Unlike first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1, mTOR-IN-8 binds directly to the catalytic kinase domain, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of mTOR signaling, including the rapamycin-resistant functions of mTORC1 and the entirety of mTORC2-mediated pathways.
Quantitative Analysis of mTOR-IN-8 Inhibition
The efficacy of mTOR-IN-8 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory parameters of mTOR-IN-8 and its impact on downstream signaling.
| Parameter | Value | Assay Type | Reference |
| mTOR IC50 | 1 nM | Kinase Assay | |
| PI3K Selectivity | >100-fold vs. mTOR | Kinase Assays |
Table 1: Biochemical Potency and Selectivity of mTOR-IN-8. This table highlights the potent and selective nature of mTOR-IN-8 against the mTOR kinase.
| Phosphorylation Site | Complex | Effect of mTOR-IN-8 | Reference |
| p70S6K (T389) | mTORC1 | Inhibition | |
| 4E-BP1 (S65) | mTORC1 | Inhibition | |
| 4E-BP1 (T37/46) | mTORC1 | Inhibition | |
| Akt (S473) | mTORC2 | Inhibition | |
| mTOR (S2481) | mTORC2 | Inhibition |
Table 2: Inhibition of Downstream mTORC1 and mTORC2 Substrates by mTOR-IN-8. This table demonstrates the dual inhibitory activity of mTOR-IN-8 on both mTOR complexes in cellular contexts.
Structural Basis of mTOR-IN-8 Binding
The co-crystal structure of the mTOR kinase domain in complex with an ATP-competitive inhibitor provides critical insights into the binding mode of mTOR-IN-8. The structure reveals that the mTOR kinase domain adopts a canonical two-lobe architecture, characteristic of the PI3K and protein kinase families, with a deep cleft between the N-terminal and C-terminal lobes where ATP binds.
mTOR-IN-8 occupies this ATP-binding pocket, establishing a network of interactions with key residues that are essential for its high-affinity binding and inhibitory activity. The binding is characterized by:
-
Hinge Region Interaction: The inhibitor forms hydrogen bonds with the backbone of residues in the hinge region (connecting the N- and C-lobes), a common feature of kinase inhibitors that mimics the adenine (B156593) moiety of ATP.
-
Affinity Pocket Interactions: The inhibitor extends into a hydrophobic "affinity pocket," making favorable van der Waals contacts with non-polar residues.
-
Solvent-Exposed Region: Portions of the inhibitor are exposed to the solvent, providing opportunities for chemical modification to improve pharmacokinetic properties without compromising binding affinity.
The FKBP12-Rapamycin Binding (FRB) domain, located near the active site, acts as a gatekeeper, restricting access to the catalytic cleft. ATP-competitive inhibitors like mTOR-IN-8 must navigate this restricted opening to bind.
Experimental Methodologies
The following sections detail the generalized experimental protocols for the structural and biochemical analysis of mTOR inhibitors.
Protein Expression and Purification of mTOR-mLST8 Complex
-
Construct Generation: An N-terminally truncated human mTOR (residues 1376-2549) and full-length human mLST8 are cloned into mammalian expression vectors with affinity tags (e.g., FLAG tags).
-
Cell Culture and Transfection: Human embryonic kidney (HEK293-F) cells are adapted to suspension culture in a serum-free medium. The cells are sequentially and stably transfected with the mLST8 and mTOR expression vectors.
-
Protein Expression: Large-scale cultures of the stably transfected cells are grown to the desired density.
-
Lysis and Affinity Purification: Cells are harvested, lysed, and the protein complex is purified from the clarified lysate using anti-FLAG affinity chromatography.
-
Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to ensure homogeneity.
Crystallization and X-ray Data Collection
-
Complex Formation: The purified mTOR-mLST8 complex is concentrated and incubated with a molar excess of the ATP-competitive inhibitor.
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various commercially available and in-house screens. Crystals are optimized by varying precipitant concentration, pH, and additives.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined mTOR structure as a search model. The inhibitor is then manually built into the electron density maps, followed by iterative rounds of model building and refinement.
In Vitro mTOR Kinase Assay
-
Reaction Setup: The assay is performed in a kinase buffer containing purified mTOR-mLST8 complex, a substrate (e.g., a peptide derived from 4E-BP1), and ATP.
-
Inhibitor Titration: A dilution series of the mTOR inhibitor (e.g., mTOR-IN-8) is added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-32P]ATP and subsequent autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.
-
IC50 Determination: The inhibitor concentration that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Western Blot Analysis
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with a dysregulated mTOR pathway) is cultured and treated with varying concentrations of the mTOR inhibitor for a specified duration.
-
Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phosphorylated and total mTOR pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
Detection and Analysis: The blots are incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualized using chemiluminescence. The band intensities are quantified to assess the effect of the inhibitor on the phosphorylation status of mTOR substrates.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to mTOR signaling and its inhibition.
Caption: Simplified mTOR signaling pathway showing inputs, the two complexes, and downstream outputs.
Caption: Workflow for structural and biochemical analysis of mTOR inhibitors.
Caption: Logical relationships in the competitive binding of mTOR-IN-8 to the mTOR kinase domain.
References
- 1. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of JNK-IN-8: An mTOR Signaling Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the in vitro characterization of JNK-IN-8, a compound identified as a potent covalent inhibitor of c-Jun N-terminal kinases (JNKs) with significant inhibitory effects on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. While not a direct mTOR-targeted inhibitor in its initial design, its consistent modulation of mTORC1 and mTORC2 activities positions it as a valuable tool for studying the intricate crosstalk between the JNK and mTOR pathways. This guide will focus on the methodologies and data relevant to the characterization of its mTOR-related activities.
Biochemical and Cellular Activity
JNK-IN-8 was primarily developed as a selective and irreversible inhibitor of the JNK family of kinases. However, subsequent studies have revealed its ability to suppress mTOR signaling in various cell lines. This off-target activity is of significant interest for its potential therapeutic applications, particularly in contexts where dual inhibition of JNK and mTOR pathways may be beneficial.
Kinase Selectivity
JNK-IN-8 is a highly potent inhibitor of JNK isoforms. While its primary targets are JNK1, JNK2, and JNK3, broader kinase profiling has been performed to assess its selectivity. It is important to note that direct enzymatic inhibition of mTOR by JNK-IN-8 has not been extensively quantified in the public domain. The inhibitory effects on the mTOR pathway are primarily characterized through cellular assays that measure the phosphorylation status of downstream substrates.
Table 1: Biochemical Inhibition of Primary JNK Targets by JNK-IN-8
| Kinase Target | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Data sourced from multiple commercial suppliers and research articles.[1][2][3]
Cellular Activity on the mTOR Pathway
The inhibitory effect of JNK-IN-8 on the mTOR pathway is demonstrated by a concentration-dependent reduction in the phosphorylation of key downstream targets of both mTORC1 and mTORC2. This indicates a broad impact on mTOR signaling.
Table 2: Cellular Activity of JNK-IN-8 on mTOR Signaling in MDA-MB-231 Triple-Negative Breast Cancer Cells
| Target Protein (Phosphorylation Site) | Effect at 1, 3, 5 µM JNK-IN-8 (24-hour treatment) |
| mTORC1 Targets | |
| p-p70S6K (Thr389) | Concentration-dependent decrease |
| p-4E-BP1 (Ser65) | Concentration-dependent decrease |
| mTORC2 Targets | |
| p-AKT (Ser473) | Concentration-dependent decrease |
| p-Rictor (Thr1135) | Concentration-dependent decrease |
This qualitative summary is based on Western blot data from published research.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mTOR-modulating effects of JNK-IN-8.
Western Blotting for mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of mTORC1 and mTORC2 substrates in response to JNK-IN-8 treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight.
-
Treat cells with vehicle (e.g., DMSO) or varying concentrations of JNK-IN-8 (e.g., 1, 3, 5 µM) for the desired time period (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, 4E-BP1, AKT, and Rictor overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels.
Immunofluorescence for mTOR and LAMP1 Colocalization
This method is used to investigate the subcellular localization of mTOR in relation to lysosomes, which is an indicator of mTORC1 activation status. JNK-IN-8 has been shown to decrease the colocalization of mTOR with the lysosomal marker LAMP1.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with vehicle or JNK-IN-8 (e.g., 3 µM) for 24 hours.
2. Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% saponin (B1150181) in PBS for 15 minutes.
3. Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with primary antibodies against mTOR and LAMP1 diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a confocal microscope.
5. Colocalization Analysis:
-
Analyze the images using software with colocalization analysis tools (e.g., ImageJ with the JACoP plugin).
-
Quantify the degree of colocalization between mTOR and LAMP1 signals using metrics such as the Pearson's correlation coefficient.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for JNK-IN-8's effect on mTOR signaling.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by JNK-IN-8.
Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.
Caption: Logical relationship of JNK-IN-8's dual inhibitory action on JNK and mTOR pathways.
Conclusion
JNK-IN-8 serves as a compelling example of a targeted inhibitor with significant off-target effects on a critical signaling node like mTOR. The in vitro characterization of its mTOR-modulating properties relies heavily on cellular assays to probe the functional consequences of its activity. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate biological effects of such compounds. Further studies, including direct enzymatic assays with mTOR and kinome-wide profiling at various concentrations, would be beneficial to fully elucidate the molecular mechanism of mTOR inhibition by JNK-IN-8.
References
Target Validation of mTOR-IN-8 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a critical downstream effector of the PI3K/AKT signaling pathway, mTOR integrates signals from growth factors, nutrients, and cellular energy status. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different sets of downstream effectors. This guide provides a comprehensive technical overview of the target validation of mTOR-IN-8, a potent and selective mTOR inhibitor, in cancer cell lines.
mTOR Signaling Pathway in Cancer
The mTOR signaling network is a complex cascade that, when dysregulated, contributes to tumorigenesis by promoting uncontrolled cell growth and proliferation.
-
Upstream Activation: The pathway is commonly activated in cancer through various mechanisms, including mutations in the PI3K catalytic subunit (PIK3CA), loss of the tumor suppressor PTEN, and amplification or activating mutations of AKT. Growth factor receptor tyrosine kinases (RTKs) are also key activators of the PI3K/AKT/mTOR axis.
-
mTORC1 and mTORC2 Complexes:
-
mTORC1 is composed of mTOR, Raptor, and GβL. It is sensitive to nutrient and growth factor signals and is acutely inhibited by rapamycin and its analogs (rapalogs). Key downstream substrates of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.
-
mTORC2 consists of mTOR, Rictor, GβL, and mSIN1. It is generally considered rapamycin-insensitive and primarily regulates cell survival and cytoskeleton organization through the phosphorylation and activation of AKT at serine 473 (S473), as well as SGK1 and PKCα.
-
-
Downstream Effects: Hyperactivation of mTOR signaling leads to increased protein synthesis, cell cycle progression, and angiogenesis, while inhibiting autophagy, a cellular degradation process that can suppress tumor growth.
Caption: The mTOR signaling pathway in cancer.
Quantitative Data Presentation
While specific public domain data for mTOR-IN-8 is limited, the following tables represent typical quantitative data obtained for potent ATP-competitive mTOR inhibitors in various cancer cell lines. This data serves as a template for the expected outcomes of mTOR-IN-8 target validation studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| mTOR | 5 |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kγ | >1000 |
| PI3Kδ | >1000 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (nM) for Cell Proliferation (72h) |
| MCF-7 | Breast | PIK3CA mutant | 150 |
| MDA-MB-231 | Breast | PTEN null | 250 |
| PC-3 | Prostate | PTEN null | 200 |
| U87-MG | Glioblastoma | PTEN null | 180 |
| A549 | Lung | Wild-type | 800 |
| HCT116 | Colon | PIK3CA mutant | 300 |
| HeLa | Cervical | Wild-type | 600 |
Table 3: Pharmacodynamic Biomarker Modulation in PC-3 Cells (24h treatment)
| Biomarker | IC50 (nM) |
| p-AKT (S473) | 50 |
| p-S6K (T389) | 25 |
| p-4E-BP1 (T37/46) | 30 |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of mTOR-IN-8's target engagement and cellular activity.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of mTOR-IN-8 to inhibit the enzymatic activity of purified mTOR protein.
Materials:
-
Recombinant human mTOR protein
-
GST-tagged 4E-BP1 (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
mTOR-IN-8 (serial dilutions)
-
Anti-phospho-4E-BP1 (Thr37/46) antibody
-
HTRF or ELISA-based detection reagents
Protocol:
-
Prepare serial dilutions of mTOR-IN-8 in DMSO, followed by dilution in kinase assay buffer.
-
In a 384-well plate, add recombinant mTOR enzyme.
-
Add the diluted mTOR-IN-8 or vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of GST-4E-BP1 substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding EDTA.
-
Detect the level of phosphorylated 4E-BP1 using an appropriate method (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
Calculate IC50 values using non-linear regression analysis.
Caption: In Vitro mTOR Kinase Assay Workflow.
Western Blot Analysis for mTOR Pathway Inhibition
This method assesses the effect of mTOR-IN-8 on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
mTOR-IN-8
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-S6K (T389), anti-total-S6K, anti-phospho-4E-BP1 (T37/46), anti-total-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of mTOR-IN-8 or vehicle (DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay
This assay determines the effect of mTOR-IN-8 on the growth of cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
mTOR-IN-8
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of mTOR-IN-8 or vehicle control.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of mTOR-IN-8 with mTOR in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell lines
-
mTOR-IN-8
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents
Protocol:
-
Treat intact cells with mTOR-IN-8 or vehicle for 1 hour at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble mTOR by Western blot.
-
Plot the amount of soluble mTOR as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of mTOR-IN-8 indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The target validation of mTOR-IN-8 in cancer cell lines requires a multi-faceted approach, combining biochemical and cellular assays. By systematically evaluating its inhibitory activity on the mTOR kinase, its impact on the mTOR signaling pathway within cancer cells, its effect on cell proliferation, and confirming its direct binding to mTOR in a cellular environment, researchers can build a robust data package to support its further development as a potential anti-cancer therapeutic. The protocols and data presentation formats provided in this guide offer a comprehensive framework for these critical validation studies.
An In-depth Technical Guide to the Pharmacodynamics of ATP-Competitive mTOR Kinase Inhibitors
A Note on the Topic: Initial research did not yield specific public domain data for a compound designated "mTOR-IN-8". One possibility is a conflation with "JNK-IN-8," a JNK inhibitor that has been shown to affect mTOR signaling[1]. To satisfy the core requirements of this request for a detailed technical guide on a potent mTOR inhibitor, this document will focus on Torin1 , a well-characterized, potent, and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. Torin1 serves as a representative tool compound for studying the pharmacodynamics of this class of inhibitors.
Introduction to Torin1
Torin1 is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[2][3] Unlike the first-generation allosteric inhibitor rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), Torin1 targets the kinase domain of mTOR directly. This allows it to inhibit both mTORC1 and mTORC2, thereby blocking the phosphorylation of a wider range of downstream substrates and overcoming the resistance often seen with rapalogs.[2] Its ability to comprehensively shut down mTOR signaling makes it an invaluable tool for cancer research and for dissecting the complexities of the PI3K/AKT/mTOR pathway.
Mechanism of Action
Torin1 functions by competing with ATP for binding to the catalytic site in the kinase domain of mTOR. This direct inhibition prevents the phosphotransferase activity of both mTORC1 and mTORC2 complexes. As a result, it blocks signals required for cell growth and proliferation and is a potent inducer of autophagy.
The key consequences of Torin1-mediated mTOR inhibition include:
-
Inhibition of mTORC1: Prevents the phosphorylation of its canonical downstream effectors, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). This leads to a global reduction in cap-dependent mRNA translation and protein synthesis.
-
Inhibition of mTORC2: Prevents the phosphorylation and full activation of Akt at Serine 473 (S473), a key event for promoting cell survival. It also affects other mTORC2 substrates involved in cytoskeletal organization.
Quantitative Pharmacodynamic Data
The potency and selectivity of Torin1 have been characterized in various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Profile of Torin1
| Kinase Target | IC50 (nM) | Selectivity vs. mTOR | Reference(s) |
| mTOR | 2 - 10 | - | **** |
| DNA-PK | ~2,000 | >200-fold | |
| ATM | >1,000 | >100-fold | |
| hVps34 | >2,000 | >200-fold | |
| PI3Kα | >1,800 | >180-fold |
Table 2: Cellular Activity of Torin1 on Downstream mTOR Targets
| Cellular Target | Effect | Concentration | Cell Line | Reference(s) |
| p-S6K (T389) | Complete Inhibition | 250 nM | MEFs | |
| p-4E-BP1 (T37/46) | Complete Inhibition | 100-500 nM | Glioblastoma Cells | |
| p-AKT (S473) | Complete Inhibition | 100 nM | Glioblastoma Cells | |
| Cell Proliferation | Potent Inhibition (GI50) | ~20-200 nM | Various Cancer Lines |
Signaling Pathway Visualization
The PI3K/AKT/mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism. Torin1 acts at a critical node in this pathway.
Caption: PI3K/AKT/mTOR signaling pathway with Torin1 inhibition points.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mTOR inhibitor pharmacodynamics.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by a test compound.
Objective: To quantify the phosphotransferase activity of immunopurified mTORC1 on a recombinant substrate and determine the IC50 of an inhibitor.
Methodology:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to ~80% confluency. For maximal mTORC1 activity, cells can be stimulated with insulin (B600854) (e.g., 100 nM for 15 minutes) prior to lysis.
-
Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors. The use of CHAPS detergent is critical for preserving the integrity and activity of the mTORC1 complex.
-
Clarify lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
-
-
Immunoprecipitation of mTORC1:
-
Incubate the cleared cell lysate with an anti-Raptor antibody for 2 hours at 4°C with rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 1 hour at 4°C.
-
Wash the beads extensively with lysis buffer followed by a kinase assay wash buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl).
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
-
Add the test inhibitor (e.g., Torin1) at various concentrations and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a reaction mix containing 500 µM ATP and a recombinant mTORC1 substrate, such as GST-4E-BP1 or GST-S6K1.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
-
-
Detection and Analysis:
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389).
-
Quantify band intensity using densitometry. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for an in vitro mTOR kinase assay.
Western Blotting for Cellular mTOR Pathway Analysis
This protocol is used to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors in cultured cells following inhibitor treatment.
Objective: To determine the effect of Torin1 on the phosphorylation of S6K1, 4E-BP1, and AKT in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87 glioblastoma, MEFs) and allow them to adhere overnight.
-
Serum-starve cells for 24 hours to reduce basal pathway activity.
-
Treat cells with varying concentrations of Torin1 (e.g., 10 nM to 2 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).
-
For acute signaling studies, stimulate cells with a growth factor (e.g., insulin or serum) for the final 30 minutes of the treatment period.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add SDS-PAGE loading buffer and boil samples for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on an 8-15% SDS-polyacrylamide gel (lower percentage for large proteins like mTOR, higher for small proteins like 4E-BP1).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Caption: Workflow for Western Blotting analysis of mTOR signaling.
Conclusion
Torin1 is a cornerstone tool for studying mTOR signaling. Its pharmacodynamic profile is characterized by potent, ATP-competitive inhibition of both mTORC1 and mTORC2. This dual activity allows for a more complete blockade of the pathway than first-generation inhibitors like rapamycin, effectively inhibiting rapamycin-resistant mTORC1 outputs such as 4E-BP1 phosphorylation and suppressing mTORC2-mediated AKT activation. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of mTOR in health and disease.
References
Methodological & Application
Application Notes and Protocols for mTOR-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a critical target for therapeutic intervention.[2][5]
mTOR-IN-8 is a potent and selective inhibitor of mTOR. As specific data for mTOR-IN-8 is limited, this document provides a generalized experimental protocol based on the characteristics of other well-documented, potent, ATP-competitive mTOR inhibitors that target both mTORC1 and mTORC2, such as Torin1 and PP242.[6][7][8] These inhibitors block the kinase activity of mTOR by competing with ATP, thereby inhibiting downstream signaling from both mTORC1 and mTORC2.[6][7] This leads to the inhibition of cell growth, proliferation, and the induction of autophagy.[6][9]
Disclaimer: This protocol is a general guideline. Researchers must consult the manufacturer's specific datasheet for mTOR-IN-8 for details on solubility, stability, and recommended concentration ranges. Optimization of the protocol for specific cell lines and experimental conditions is essential.
Mechanism of Action: mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that controls cellular homeostasis. Growth factors activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. This allows the small GTPase Rheb to activate mTORC1. Amino acids also activate mTORC1 through the Rag GTPases. Activated mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is generally considered to be activated by growth factors in a PI3K-dependent manner and is a key regulator of Akt activation.
Potent ATP-competitive mTOR inhibitors like mTOR-IN-8 are expected to block the kinase activity of both mTORC1 and mTORC2. This leads to the dephosphorylation of S6K and 4E-BP1 (mTORC1 targets) and Akt at Ser473 (an mTORC2 target), resulting in the inhibition of cell growth and proliferation and the induction of autophagy.
Caption: Simplified mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Quantitative Data Summary
The following table summarizes the reported IC50 values for other potent, ATP-competitive mTOR inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with mTOR-IN-8.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Torin1 | MEFs | Mouse Embryonic Fibroblasts | 2-10 | [10] |
| PP242 | Various | Leukemia | Potent Growth Suppression | [11] |
| PP242 | BT549 | Breast Cancer | Potent Akt/S6K Inhibition | [12] |
| AZD8055 | Various | Cancer Cell Lines | 20-50 | [7] |
Experimental Protocols
Preparation of mTOR-IN-8 Stock Solution
Materials:
-
mTOR-IN-8 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's datasheet for the molecular weight of mTOR-IN-8.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the mTOR-IN-8 powder in DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Cell Culture and Treatment with mTOR-IN-8
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
mTOR-IN-8 stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare serial dilutions of mTOR-IN-8 in complete cell culture medium from the stock solution. The final DMSO concentration should be consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of mTOR-IN-8 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of mTOR Pathway Inhibition by Western Blot
Objective: To determine the effect of mTOR-IN-8 on the phosphorylation of key mTORC1 and mTORC2 downstream targets.
Caption: Experimental workflow for Western blot analysis.
Protocol:
-
After treatment with mTOR-IN-8, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), and phospho-Akt (Ser473), as well as their total protein counterparts, overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Assessment of Cell Viability by MTT Assay
Objective: To determine the effect of mTOR-IN-8 on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of mTOR-IN-8 concentrations as described in Protocol 2.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Table 1: Effect of mTOR-IN-8 on mTOR Pathway Phosphorylation
| Treatment | p-mTOR (Ser2448) (Relative Intensity) | p-S6K (Thr389) (Relative Intensity) | p-4E-BP1 (Thr37/46) (Relative Intensity) | p-Akt (Ser473) (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| mTOR-IN-8 (X nM) | Value | Value | Value | Value |
| mTOR-IN-8 (Y nM) | Value | Value | Value | Value |
| mTOR-IN-8 (Z nM) | Value | Value | Value | Value |
Values to be determined experimentally and normalized to total protein and vehicle control.
Table 2: Effect of mTOR-IN-8 on Cell Viability (% of Control)
| Treatment Duration | mTOR-IN-8 (Conc. 1) | mTOR-IN-8 (Conc. 2) | mTOR-IN-8 (Conc. 3) | mTOR-IN-8 (Conc. 4) |
| 24 hours | Value | Value | Value | Value |
| 48 hours | Value | Value | Value | Value |
| 72 hours | Value | Value | Value | Value |
Values to be determined experimentally from MTT assay results.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. mTOR Signaling pathway as a master regulator of memory CD8+ T-cells, Th17, and NK cells development and their functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 9. tebubio.com [tebubio.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Use of mTOR-IN-8 in a Xenograft Mouse Model
For research use only. Not for use in diagnostic procedures.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors (like IGF-1), amino acids, and cellular energy status.[4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
mTOR-IN-8 is an ATP-competitive inhibitor of mTOR, designed to target the kinase domain of the protein. This mechanism allows it to inhibit both mTORC1 and mTORC2. By blocking both complexes, mTOR-IN-8 can suppress the phosphorylation of key downstream effectors of both mTORC1 (such as S6K1 and 4E-BP1) and mTORC2 (such as Akt at Ser473), leading to a more comprehensive blockade of the pathway compared to allosteric inhibitors like rapamycin and its analogs (rapalogs). This dual inhibition can circumvent the feedback activation of Akt that is often observed with mTORC1-specific inhibitors.
These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of mTOR-IN-8 in a subcutaneous xenograft mouse model. The protocol covers animal model selection, drug formulation and administration, efficacy assessment, and pharmacodynamic biomarker analysis.
Signaling Pathway
The mTOR signaling pathway is a complex network that governs cellular anabolism and catabolism. Upon activation by upstream signals such as growth factors and nutrients, mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to promote cell growth and proliferation. mTOR-IN-8, as an ATP-competitive inhibitor, blocks the kinase activity of mTOR, thereby inhibiting both mTORC1 and mTORC2 signaling cascades.
Materials and Reagents
-
Compound: mTOR-IN-8
-
Cell Line: Human cancer cell line with a dysregulated PI3K/mTOR pathway (e.g., A549, PC-3, HCT116)
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Vehicle Components: DMSO, PEG300, Tween 80, Saline or 5% Dextrose in water.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel: (Optional, for improved tumor take rate)
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Calipers: For tumor measurement
-
Standard laboratory equipment: Syringes, needles, tubes, etc.
-
Reagents for Pharmacodynamic Analysis: RIPA buffer, protease and phosphatase inhibitors, antibodies for Western blotting (e.g., anti-p-S6, anti-total-S6, anti-p-Akt(S473), anti-total-Akt, anti-Actin).
Experimental Protocols
Protocol 1: Cell Culture and Xenograft Implantation
-
Culture the selected human cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Harvest cells using trypsin and wash with sterile, serum-free media or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel (optional) to a final concentration of 5-10 x 107 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 106 cells) into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth. Palpable tumors are expected to form within 1-3 weeks.
Protocol 2: mTOR-IN-8 Formulation and Administration
Note: As mTOR-IN-8 is a research compound, its solubility and stability must be empirically determined. The following is a common vehicle for poorly soluble kinase inhibitors.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline.
-
mTOR-IN-8 Formulation:
-
Weigh the required amount of mTOR-IN-8.
-
Dissolve it first in the DMSO component.
-
Add the PEG300 and Tween 80, and vortex until the solution is clear.
-
Finally, add the water or saline component and mix thoroughly.
-
Prepare fresh daily before administration.
-
-
Administration: Administer the formulated mTOR-IN-8 or vehicle control to the mice via oral gavage (PO) or intraperitoneal (IP) injection. The volume should not exceed 10 mL/kg.
Protocol 3: Tolerability and Dose-Finding Study (Optional but Recommended)
-
Use a small cohort of non-tumor-bearing mice (n=3-5 per group).
-
Administer escalating doses of mTOR-IN-8 (e.g., 10, 30, 100 mg/kg) daily for 5-7 days.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur.
-
The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause more than 15-20% body weight loss or other severe signs of toxicity.
Protocol 4: Efficacy Study
-
Once tumors reach an average volume of 150-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: mTOR-IN-8 (e.g., 25 mg/kg)
-
Group 3: mTOR-IN-8 (e.g., 50 mg/kg)
-
-
Record the initial tumor volume and body weight for each mouse.
-
Administer the vehicle or mTOR-IN-8 according to the predetermined schedule (e.g., daily, 5 days on/2 days off).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Continue the study for 2-4 weeks or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm3).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
-
To confirm target engagement, a satellite group of tumor-bearing mice can be used.
-
Administer a single dose of mTOR-IN-8 or vehicle.
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice (n=3 per time point) and collect the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen immediately.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Analyze the phosphorylation status of mTOR pathway proteins (e.g., p-S6, p-4E-BP1, p-Akt S473) by Western blotting. A reduction in the phosphorylated form of these proteins relative to the total protein level indicates target inhibition.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study.
Data Presentation
Quantitative data should be summarized for clarity. The following tables provide examples based on representative data for mTOR inhibitors.
Table 1: Example Dosing and Administration Parameters for an mTOR Inhibitor
| Parameter | Description | Example | Reference |
| Compound | Test Article | mTOR-IN-8 | - |
| Animal Model | Mouse Strain | Athymic Nude Mice | |
| Cell Line | Cancer Type | A549 (Non-small cell lung cancer) | |
| Vehicle | Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | General Practice |
| Route of Admin. | How the drug is given | Intraperitoneal (IP) or Oral Gavage (PO) | |
| Dose Levels | Concentration of drug | 25 mg/kg, 50 mg/kg | |
| Dosing Schedule | Frequency of treatment | Daily, 5 days/week | |
| Study Duration | Length of treatment | 21 days |
Table 2: Example Efficacy and Tolerability Endpoints
| Endpoint | Metric | Vehicle Control (Example) | mTOR-IN-8 (50 mg/kg) (Example) | Reference |
| Tumor Growth | Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 450 ± 110 | |
| Tumor Growth Inhibition | TGI (%) | 0% | 70% | |
| Tolerability | Max Mean Body Weight Change (%) | +5% | -8% | |
| Target Engagement | % Inhibition of p-S6 (4h post-dose) | 0% | >90% |
Note: The data presented in these tables are for illustrative purposes only and are based on results from similar mTOR inhibitors. Actual results for mTOR-IN-8 may vary and must be determined experimentally.
References
Application Notes and Protocols for In Vivo Studies of mTOR Inhibitors
Disclaimer: Information regarding a specific compound designated "mTOR-IN-8" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on established in vivo studies of well-characterized mTOR inhibitors, such as rapamycin (B549165) and its analogs (rapalogs), and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4][5][6] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[1][2][4][5] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which regulate different downstream cellular processes.[3][4][6] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, making it a critical target for therapeutic intervention.[2][7]
These application notes provide an overview of the essential considerations for designing and executing in vivo studies with mTOR inhibitors, including dosage, administration routes, and experimental workflows.
Data Presentation: In Vivo Dosage and Administration of mTOR Inhibitors
The following table summarizes typical dosage and administration information for the well-characterized mTOR inhibitor rapamycin in preclinical mouse models. It is crucial to note that optimal dosage and administration can vary significantly based on the specific mTOR inhibitor, animal model, and disease context.
| Compound | Animal Model | Dosage Range | Administration Route | Dosing Frequency | Reference |
| Rapamycin | Mice | 1.5 - 8 mg/kg | Intraperitoneal (i.p.) | Daily | [8] |
| Rapamycin | Mice | 14 ppm (in diet) | Oral (dietary) | Continuous | [8] |
| Rapamycin | Mice | 4.7 - 42 ppm (in diet) | Oral (dietary) | Continuous | [9] |
Note: ppm = parts per million. Dosages for other mTOR inhibitors will vary and should be determined from compound-specific literature.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates a wide array of intracellular and extracellular signals to control cellular functions.
Caption: The mTOR signaling pathway, highlighting upstream inputs and downstream outputs of mTORC1 and mTORC2.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of an mTOR inhibitor in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture a human cancer cell line of interest (e.g., a line with a known PI3K/mTOR pathway mutation) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Formulation and Administration of mTOR Inhibitor:
- Formulation:
- Due to the typically poor aqueous solubility of mTOR inhibitors, a specific formulation is often required. A common vehicle consists of:
- 5-10% N-methyl-2-pyrrolidone (NMP)
- 15-30% Polyethylene glycol 300 (PEG300)
- 5% Tween 80
- Remaining volume with 5% dextrose in water (D5W) or saline.
- The inhibitor should be first dissolved in NMP, followed by the addition of PEG300 and Tween 80, and finally the aqueous component. The solution should be vortexed thoroughly at each step.
- Administration:
- Administer the formulated inhibitor or vehicle control to the mice via the predetermined route (e.g., intraperitoneal injection, oral gavage).
- Dosing should be performed according to the established schedule (e.g., daily, once every two days).
4. Monitoring and Endpoint:
- Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study (based on tumor size in the control group or a set time point), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).
5. Pharmacodynamic (PD) Analysis:
- To confirm target engagement, a separate cohort of tumor-bearing mice can be treated with the mTOR inhibitor.
- Collect tumors at various time points after the final dose.
- Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of downstream mTOR targets, such as S6 ribosomal protein (p-S6) and 4E-BP1 (p-4E-BP1). A reduction in the phosphorylation of these proteins indicates mTOR pathway inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: A generalized experimental workflow for in vivo studies of mTOR inhibitors.
Conclusion
The successful in vivo evaluation of mTOR inhibitors requires careful consideration of the experimental design, including the choice of animal model, dosage, administration route, and formulation. The protocols and information provided herein offer a foundational framework for researchers to design and conduct robust preclinical studies to investigate the efficacy and mechanism of action of mTOR inhibitors. Given the absence of specific data for "mTOR-IN-8," researchers should perform initial dose-finding and tolerability studies for any new compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mTOR-Dependent Cell Proliferation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway with mTOR-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, energy status, and stress to control a wide range of cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
-
mTORC1 , which includes the regulatory protein Raptor, is sensitive to rapamycin and primarily controls protein synthesis by phosphorylating key downstream effectors such as S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1]
-
mTORC2 , containing the protein Rictor, is largely insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473 (S473).[3]
Dysregulation of the mTOR pathway is a common feature in various diseases, including cancer, making it a critical target for therapeutic intervention.[4]
mTOR-IN-8 is a potent, selective, and ATP-competitive inhibitor of mTOR kinase. By targeting the ATP binding site, mTOR-IN-8 effectively inhibits both mTORC1 and mTORC2, offering a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin.[3] This application note provides a comprehensive guide to utilizing mTOR-IN-8 for the analysis of the mTOR signaling pathway via Western blotting.
Data Presentation
The following tables summarize the expected quantitative effects of a representative ATP-competitive mTOR inhibitor on the phosphorylation of key mTOR pathway proteins. This data is based on published findings for potent mTOR kinase inhibitors and serves as a guide for interpreting results obtained with mTOR-IN-8.
Table 1: Effect of a Representative mTOR Kinase Inhibitor on Protein Phosphorylation
| Target Protein | Phosphorylation Site | Expected Change with Inhibitor Treatment | Representative IC₅₀ (nM) |
| mTOR | Ser2448 | Decrease | 1 - 10 |
| Akt | Ser473 | Decrease | 5 - 50 |
| S6K | Thr389 | Decrease | 1 - 20 |
| 4E-BP1 | Thr37/46 | Decrease | 10 - 100 |
Note: IC₅₀ values are approximate and can vary depending on the cell line, treatment duration, and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration of mTOR-IN-8 for their specific system.
Signaling Pathway and Experimental Workflow
To visualize the mTOR signaling cascade and the experimental process, the following diagrams are provided.
Caption: mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of mTOR-IN-8 on the mTOR signaling pathway.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293, or a cancer cell line with a known active mTOR pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of mTOR-IN-8 (e.g., 0, 1, 10, 100, 1000 nM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the plates on ice and aspirate the culture medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Also, load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting and Detection
-
Blocking: Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are provided in Table 2.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for total protein or a loading control like β-actin or GAPDH).
Table 2: Recommended Primary Antibody Dilutions for Western Blot
| Antibody | Phosphorylation Site | Recommended Dilution |
| anti-mTOR | - | 1:1000 |
| anti-phospho-mTOR | Ser2448 | 1:1000 |
| anti-Akt | - | 1:1000 |
| anti-phospho-Akt | Ser473 | 1:1000 |
| anti-S6K | - | 1:1000 |
| anti-phospho-S6K | Thr389 | 1:1000 |
| anti-4E-BP1 | - | 1:1000 |
| anti-phospho-4E-BP1 | Thr37/46 | 1:1000 |
| anti-β-actin | - | 1:5000 |
Note: Optimal antibody dilutions should be determined experimentally.
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy Induction with mTOR-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
mTOR-IN-8 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] By inhibiting mTOR, mTOR-IN-8 effectively induces autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This makes mTOR-IN-8 a valuable tool for studying the molecular mechanisms of autophagy and for investigating its role in various physiological and pathological processes, including cancer and neurodegenerative diseases. These application notes provide detailed protocols for utilizing mTOR-IN-8 to induce and analyze autophagy in mammalian cells.
Mechanism of Action
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a key negative regulator of autophagy.[2][3] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1/2 complex and the VPS34 complex, which are essential for the initiation and nucleation of autophagosomes.[3] mTORC1 also phosphorylates and sequesters the transcription factor EB (TFEB) in the cytoplasm, preventing its nuclear translocation and the subsequent expression of lysosomal and autophagy-related genes.[3]
mTOR-IN-8, as an ATP-competitive inhibitor, targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. The inhibition of mTORC1 by mTOR-IN-8 leads to the dephosphorylation and activation of the ULK1/2 complex, initiating the autophagic cascade. Concurrently, TFEB is dephosphorylated and translocates to the nucleus, promoting the biogenesis of lysosomes and autophagosomes.
Data Presentation
Quantitative Data Summary of mTOR-IN-8 in A549 Cells
| Parameter | Value | Cell Line | Assay | Source |
| IC₅₀ (Cell Growth Inhibition) | 2.6 ± 0.11 µM | A549 | Cell Proliferation Assay | |
| Effective Concentration for Autophagy Induction | 10 µM | A549 | Western Blot (LC3B-II) | |
| Time Course for Autophagy Induction | 3 - 24 hours | A549 | Western Blot (LC3B-II) | |
| Effect on mTORC1 Substrates | Decreased phosphorylation of RPS6KB1 and EIF4EBP1 | A549 | Western Blot |
Signaling Pathway Diagram
Caption: mTOR-IN-8 inhibits mTORC1, inducing autophagy.
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62 for Autophagy Induction
This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
mTOR-IN-8 (stock solution in DMSO)
-
Bafilomycin A1 (optional, for autophagic flux assessment)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Treat cells with mTOR-IN-8 at various concentrations (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.
-
For autophagic flux analysis, treat a parallel set of cells with mTOR-IN-8 in the presence of Bafilomycin A1 (100 nM) for the last 2-4 hours of the incubation period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Calculate the LC3-II/β-actin and p62/β-actin ratios. An increase in the LC3-II/β-actin ratio and a decrease in the p62/β-actin ratio are indicative of autophagy induction.
Caption: Workflow for Western blot analysis of autophagy.
Protocol 2: mCherry-GFP-LC3 Fluorescence Microscopy for Autophagic Flux
This protocol utilizes a tandem fluorescent-tagged LC3 reporter to visualize and quantify autophagic flux. Autophagosomes will appear as yellow puncta (mCherry and GFP fluorescence), while autolysosomes will appear as red puncta (mCherry fluorescence only, as GFP is quenched in the acidic environment of the lysosome).
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
Complete cell culture medium
-
mTOR-IN-8 (stock solution in DMSO)
-
Earle's Balanced Salt Solution (EBSS) or other starvation medium (positive control)
-
Chloroquine or Bafilomycin A1 (autophagy inhibitor, control)
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treatment:
-
Treat cells with mTOR-IN-8 (e.g., 10 µM) for the desired time (e.g., 6, 12, 24 hours).
-
Include a vehicle control (DMSO), a positive control (starvation with EBSS for 2-4 hours), and a negative control (co-treatment with an autophagy inhibitor like Chloroquine at 50 µM).
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition:
-
Acquire images using a fluorescence or confocal microscope.
-
Capture images in the green (GFP), red (mCherry), and blue (DAPI) channels.
-
-
Image Analysis:
-
For each condition, count the number of yellow (mCherry+GFP+) puncta (autophagosomes) and red-only (mCherry+GFP-) puncta (autolysosomes) per cell.
-
An increase in both yellow and red puncta upon mTOR-IN-8 treatment indicates an induction of autophagy. An increase in the ratio of red to yellow puncta signifies efficient autophagic flux.
-
Caption: Workflow for mCherry-GFP-LC3 autophagy assay.
Conclusion
mTOR-IN-8 is a valuable pharmacological tool for the robust induction of autophagy through the inhibition of the mTOR signaling pathway. The provided protocols offer a framework for researchers to effectively utilize mTOR-IN-8 in their studies to dissect the intricate mechanisms of autophagy and its implications in health and disease. It is recommended to optimize the concentration and treatment duration of mTOR-IN-8 for each specific cell line and experimental setup.
References
Application Notes and Protocols for mTOR-IN-8 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival[1][2][3]. Dysregulation of the mTOR signaling pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD)[4][5]. In many of these conditions, hyperactivation of mTOR signaling contributes to neuronal dysfunction and death by inhibiting autophagy, a critical cellular process for clearing aggregated proteins and damaged organelles. Consequently, inhibition of mTOR has emerged as a promising therapeutic strategy for these devastating disorders.
mTOR-IN-8 is a small molecule inhibitor of mTOR. While specific data on the application of mTOR-IN-8 in neurodegenerative disease research is limited in the current scientific literature, these application notes provide a comprehensive overview of the potential uses of ATP-competitive mTOR inhibitors like mTOR-IN-8 in this field. The protocols provided are generalized from established methods for other well-characterized mTOR inhibitors and can be adapted for the use of mTOR-IN-8.
Mechanism of Action
mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 , which includes the regulatory protein Raptor, is sensitive to nutrient and growth factor signals and primarily regulates protein synthesis, cell growth, and autophagy.
-
mTORC2 , containing the protein Rictor, is generally involved in cell survival and cytoskeletal organization.
ATP-competitive mTOR inhibitors act by binding to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2. This dual inhibition leads to the suppression of downstream signaling pathways, most notably the induction of autophagy. The ability to enhance the clearance of misfolded and aggregated proteins, such as amyloid-beta (Aβ) and tau in AD, α-synuclein in PD, and mutant huntingtin (mHTT) in HD, is the primary rationale for using mTOR inhibitors in neurodegenerative disease research.
Data Presentation: Comparative Potency of mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| Rapamycin | mTORC1 (allosteric) | ~1 (in cells) | |
| Torin1 | mTORC1/mTORC2 | 2 (EC50 for pS6K) | |
| PP242 | mTOR | 8 | |
| KU-0063794 | mTORC1/mTORC2 | ~10 | |
| AZD8055 | mTORC1/mTORC2 | Not specified | |
| BEZ235 | PI3K/mTOR | 20.7 (mTOR) | |
| GSK2126458 | PI3K/mTOR | 0.18 (Ki for mTORC1) |
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of mTOR-IN-8 in cellular models of neurodegenerative diseases.
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to confirm the inhibitory activity of mTOR-IN-8 on the mTOR signaling pathway by measuring the phosphorylation status of downstream targets.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y for PD, N2a for AD models)
-
Cell culture medium and supplements
-
mTOR-IN-8 (dissolved in a suitable solvent, e.g., DMSO)
-
Growth factors (e.g., EGF or serum) to stimulate the mTOR pathway
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-LC3B, anti-p62/SQSTM1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal mTOR activity.
-
Pre-treat cells with varying concentrations of mTOR-IN-8 (a suggested starting range is 10 nM - 10 µM, based on other ATP-competitive inhibitors) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the mTOR pathway by adding a growth factor (e.g., 100 ng/mL EGF or 20% serum) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of mTOR-IN-8 on the viability of neuronal cells, particularly in the context of a neurotoxic insult relevant to a specific neurodegenerative disease model.
Materials:
-
Neuronal cell line
-
96-well plates
-
mTOR-IN-8
-
Neurotoxin relevant to the disease model (e.g., Aβ oligomers for AD, MPP+ for PD, or mutant Huntingtin constructs)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment:
-
Pre-treat cells with a range of concentrations of mTOR-IN-8 for 2-4 hours.
-
Introduce the neurotoxic agent and co-incubate for a predetermined time (e.g., 24-48 hours). Include control wells with vehicle, mTOR-IN-8 alone, and neurotoxin alone.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP present.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Autophagy Induction Assay (LC3-II Turnover)
This protocol measures the induction of autophagy by mTOR-IN-8 by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Same as for Western Blotting protocol.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with mTOR-IN-8 at an effective concentration (determined from Protocol 1) for a time course (e.g., 4, 8, 16, 24 hours).
-
For autophagic flux measurement, in a parallel set of wells, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the mTOR-IN-8 treatment.
-
-
Western Blotting:
-
Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1, using primary antibodies against LC3B and p62/SQSTM1.
-
-
Analysis:
-
Quantify the ratio of LC3-II to LC3-I (or LC3-II to β-actin). An increase in this ratio indicates an accumulation of autophagosomes.
-
A further increase in LC3-II levels in the presence of a lysosomal inhibitor compared to mTOR-IN-8 alone confirms an increase in autophagic flux (i.e., increased formation of autophagosomes).
-
A decrease in the levels of p62, a protein that is degraded by autophagy, also indicates autophagy induction.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating mTOR-IN-8 in vitro.
References
- 1. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Investigating Metabolic Disorders Using the mTOR-Inhibiting Compound JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, and metabolism.[1][2] It integrates signals from nutrients, growth factors, and cellular energy levels to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[3] Dysregulation of the mTOR signaling pathway is strongly implicated in the pathogenesis of various metabolic disorders, including obesity, insulin (B600854) resistance, and type 2 diabetes.[4][5]
This document provides detailed application notes and protocols for utilizing JNK-IN-8 , a compound that has been shown to inhibit mTOR signaling, as a tool to investigate metabolic disorders. While primarily known as an irreversible inhibitor of c-Jun N-terminal kinases (JNKs), JNK-IN-8 has demonstrated off-target effects, leading to the suppression of the mTOR pathway.[6][7] This dual activity makes it a unique tool for exploring the complex interplay between JNK and mTOR signaling in metabolic diseases. JNK itself is a key player in obesity and insulin resistance, with studies showing that JNK1 knockout mice are protected from diet-induced obesity and exhibit improved insulin sensitivity.[5][8]
These protocols are designed to guide researchers in characterizing the effects of JNK-IN-8 on mTOR signaling and metabolic phenotypes in both in vitro and in vivo models.
Mechanism of Action: JNK-IN-8 and mTOR Inhibition
JNK-IN-8 is a potent, irreversible inhibitor of JNK1, JNK2, and JNK3.[9] However, studies have revealed that JNK-IN-8 also reduces the phosphorylation of key mTORC1 downstream targets.[6][7] One proposed mechanism is that JNK-IN-8 induces lysosome biogenesis and autophagy by activating the transcription factors TFEB and TFE3 through the inhibition of mTOR, a process that occurs independently of JNK inhibition.[7] This suggests that JNK-IN-8 can be used to probe mTOR-dependent metabolic pathways.
Data Presentation: In Vitro Effects of JNK-IN-8 on mTOR Signaling
The following table summarizes quantitative data from a study demonstrating the inhibitory effect of JNK-IN-8 on mTOR signaling in MDA-MB-231 cells.
| Target Protein | Treatment | Concentration (µmol/L) | Fold Change in Phosphorylation (vs. Vehicle) | Reference |
| p-AKT (S473) | JNK-IN-8 | 1 | 0.8 | [6] |
| 3 | 0.6 | [6] | ||
| 5 | 0.4 | [6] | ||
| p-Rictor | JNK-IN-8 | 1 | 0.9 | [6] |
| 3 | 0.7 | [6] | ||
| 5 | 0.5 | [6] |
Note: Data is estimated from Western blot images and presented as an approximate fold change.
Experimental Protocols
In Vitro Analysis of mTOR Pathway Inhibition
This protocol is for assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 after treatment with JNK-IN-8.
Materials:
-
Cell culture reagents
-
JNK-IN-8 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Primary Antibodies:
| Antibody | Target Pathway |
| p-mTOR (Ser2448) | mTORC1/mTORC2 |
| mTOR (total) | mTOR |
| p-S6K (Thr389) | mTORC1 |
| S6K (total) | mTORC1 |
| p-4E-BP1 (Thr37/46) | mTORC1 |
| 4E-BP1 (total) | mTORC1 |
| p-Akt (Ser473) | mTORC2 |
| Akt (total) | mTORC2 |
| β-actin or GAPDH | Loading Control |
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of JNK-IN-8 (e.g., 1, 3, 5 µmol/L) or vehicle (DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay directly measures the kinase activity of mTORC1 or mTORC2 immunoprecipitated from cells treated with JNK-IN-8.
Materials:
-
Cell culture reagents and JNK-IN-8
-
CHAPS lysis buffer
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP
-
Inactive substrate (e.g., GST-S6K1 for mTORC1, recombinant Akt1 for mTORC2)
-
SDS-PAGE and Western blot reagents
-
Antibodies for detection (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473))
Procedure:
-
Cell Treatment and Lysis: Treat cells with JNK-IN-8 as described above and lyse with CHAPS buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-Raptor or anti-Rictor antibody for 2-4 hours at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the inactive substrate and ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blot.
In Vivo Investigation of Metabolic Effects
This protocol describes the use of a high-fat diet (HFD) to induce obesity and insulin resistance in mice, a relevant model for studying metabolic disorders.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control chow diet
-
JNK-IN-8
-
Vehicle for injection (e.g., DMSO, corn oil)
-
Equipment for measuring body weight, food intake, and blood glucose
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-16 weeks) to induce obesity and insulin resistance.[10] A control group should be fed a standard chow diet.
-
Drug Administration: Administer JNK-IN-8 (e.g., 20 mg/kg, intraperitoneally) or vehicle to the HFD-fed mice for a defined treatment period.[6]
-
Monitoring: Regularly monitor body weight, food intake, and fasting blood glucose levels.
These tests are crucial for assessing glucose homeostasis and insulin sensitivity in vivo.
Procedure for GTT:
-
Fast the mice overnight (e.g., 12-16 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
Procedure for ITT:
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Measure baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at various time points (e.g., 15, 30, 45, 60 minutes) post-injection.
This protocol outlines the measurement of key lipid parameters in the blood.
Procedure:
-
Collect blood samples from fasted mice.
-
Separate the serum or plasma.
-
Use commercially available assay kits to measure the levels of:
-
Total cholesterol
-
Triglycerides
-
High-density lipoprotein (HDL) cholesterol
-
Low-density lipoprotein (LDL) cholesterol
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the direct engagement of JNK-IN-8 with its targets (JNK and potentially mTOR) in a cellular context.[11]
Procedure:
-
Cell Treatment: Treat intact cells with JNK-IN-8 or vehicle.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (JNK or mTOR) remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of JNK-IN-8 indicates target engagement.
Visualization of Pathways and Workflows
Caption: JNK-IN-8 inhibits mTORC1 signaling and its primary target, JNK.
Caption: Workflow for Western Blot analysis of mTOR pathway inhibition.
Caption: Experimental workflow for in vivo metabolic studies with JNK-IN-8.
Disclaimer
The information provided in these application notes is intended for research use only by qualified professionals. While JNK-IN-8 has been shown to inhibit mTOR signaling, further research is needed to fully elucidate its effects on metabolic disorders. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types. Researchers should consult relevant literature and safety guidelines before conducting any experiments.
References
- 1. Multi-tissue network analysis reveals the effect of JNK inhibition on dietary sucrose-induced metabolic dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of MAPK/JNK-MTORC1 signaling leads to premature loss of organelles and nuclei by autophagy during terminal differentiation of lens fiber cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of c-Jun N-terminal Kinase (JNK) in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK at the crossroad of obesity, insulin resistance, and cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A central role for JNK in obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: mTOR-IN-8 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically for a compound designated "mTOR-IN-8" in combination cancer therapies is limited. Therefore, this document provides a comprehensive overview and detailed protocols based on the well-characterized class of ATP-competitive mTOR kinase inhibitors, to which mTOR-IN-8 likely belongs. The data and methodologies presented are representative of this class of inhibitors and are intended to serve as a guide for research and development.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors (e.g., via PI3K/AKT) and nutrients, to control essential cellular processes.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Dysregulation of the mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][6]
ATP-competitive mTOR kinase inhibitors, such as the compound class represented by mTOR-IN-8, are second-generation inhibitors that target the kinase domain of mTOR directly. This dual inhibition of both mTORC1 and mTORC2 can overcome some of the resistance mechanisms observed with first-generation allosteric inhibitors (rapalogs), which primarily target mTORC1.[5] However, monotherapy with mTOR kinase inhibitors often results in modest clinical efficacy due to feedback activation of parallel survival pathways.[6] This has prompted extensive research into combination strategies to enhance anti-tumor activity and overcome resistance. This document outlines the application of mTOR-IN-8, as a representative mTOR kinase inhibitor, in combination with other cancer therapies, providing quantitative data from preclinical studies and detailed experimental protocols.
Signaling Pathway and Mechanism of Action
ATP-competitive mTOR inhibitors like mTOR-IN-8 act by binding to the ATP-binding site within the kinase domain of mTOR, thereby preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This leads to a comprehensive blockade of mTOR signaling.
Caption: mTOR signaling pathway and point of inhibition by mTOR-IN-8.
Quantitative Data on Combination Therapies
The efficacy of mTOR kinase inhibitors is often enhanced when combined with other anti-cancer agents. The following tables summarize preclinical data for representative mTOR kinase inhibitors in various cancer types. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: In Vitro Synergistic Effects of mTOR Kinase Inhibitors in Combination Therapies
| mTOR Inhibitor | Combination Agent | Cancer Type | Cell Line | Observed Effect | Combination Index (CI) | Reference |
| MLN0128 (INK128) | PD-0325901 (MEK Inhibitor) | Hepatocellular Carcinoma | AKT/c-MET HCC cells | Pronounced Growth Constraint | Not Specified | [7] |
| AZD8055 | Auranofin (TrxR Inhibitor) | Gastric & Colon Cancer | SGC-7901, HCT116 | Synergistic Growth Inhibition | < 1.0 | [8] |
| PP242 | Cytarabine (Chemotherapy) | Leukemia | Molt-Luc2 | Increased Apoptosis | Not Specified | [9] |
| PP242 | Etoposide (Chemotherapy) | Leukemia | Molt-Luc2 | Increased Apoptosis | Not Specified | [9] |
| Everolimus | Bortezomib (Proteasome Inhibitor) | Malignant Peripheral Nerve Sheath Tumor | NF90.8, T265-2C | Synergistic Reduction in Proliferation | Not Specified | |
| RAD001 (Everolimus) | Volasertib (PLK1 Inhibitor) | Non-Small Cell Lung Cancer | A549, ex vivo PDX | Synergistic Effect on Cell Viability | < 1.0 |
Note: Everolimus is a rapalog, but these studies highlight synergistic combinations that are rational to explore with ATP-competitive mTOR inhibitors.
Table 2: In Vivo Efficacy of mTOR Kinase Inhibitor Combination Therapies
| mTOR Inhibitor | Combination Agent | Cancer Model | Efficacy Endpoint | Result | Reference |
| MLN0128 | PD-0325901 | AKT/c-MET HCC Mouse Model | Tumor Growth | Stable disease, limited tumor progression | [7] |
| AZD8055 | - | Pheochromocytoma Xenograft | Tumor Burden | Significant reduction | |
| Everolimus | Auranofin | HCT116 Xenograft Model | Tumor Growth | Significant inhibition compared to single agents | [8] |
| Everolimus | Bortezomib + Radiotherapy | MPNST Xenograft Model | Tumor Growth | Significant decrease in tumor growth | |
| RAD001 (Everolimus)* | Volasertib | NSCLC PDX Model | Tumor Growth | High antitumor activity compared to monotherapy |
Note: Data from rapalog studies are included to demonstrate proof-of-concept for combination strategies targeting these pathways in vivo.
Experimental Protocols
Detailed methodologies are crucial for the successful design and execution of combination studies. The following are standard protocols for key experiments.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
mTOR-IN-8 (dissolved in DMSO)
-
Combination agent (dissolved in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of mTOR-IN-8 and the combination agent. Treat cells with single agents or in combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
mTOR-IN-8 and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with mTOR-IN-8, the combination agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and then combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis of mTOR Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of mTOR-IN-8 in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (prepared in PBS or Matrigel)
-
mTOR-IN-8 formulation for in vivo administration
-
Combination agent formulation
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, mTOR-IN-8 alone, Combination Agent alone, mTOR-IN-8 + Combination Agent).
-
Drug Administration: Administer drugs according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection). Record body weights and monitor for signs of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Study Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).
Visualized Workflows and Logic
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic potential of mTOR-IN-8 with another cancer therapy.
Caption: Workflow for assessing combination therapy synergy.
Rationale for Combination Therapy
Combining an mTOR inhibitor with other therapies can overcome intrinsic and acquired resistance by targeting multiple nodes in the cancer signaling network.
Caption: Rationale for combining mTOR inhibitors with other therapies.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. High in vitro and in vivo synergistic activity between mTORC1 and PLK1 inhibition in adenocarcinoma NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Cell Viability with the mTOR Inhibitor mTOR-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control essential cellular processes.[3][4] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which have different downstream targets and cellular functions.[5] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[6]
mTOR-IN-8 is a potent and selective inhibitor of the mTOR kinase. While specific literature on mTOR-IN-8 is emerging, based on its nomenclature and the development trend of mTOR inhibitors, it is characterized as an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[7][8] This dual inhibition offers a comprehensive blockade of the mTOR pathway, overcoming the limitations of earlier allosteric inhibitors like rapamycin which primarily target mTORC1.[7] Assessing the impact of mTOR-IN-8 on cancer cell viability is a crucial step in its preclinical evaluation. This document provides detailed protocols for conducting cell viability assays to determine the efficacy of mTOR-IN-8.
Mechanism of Action: mTOR Signaling Pathway
The mTOR signaling network is a complex cascade that governs cellular homeostasis. Growth factors activate the PI3K/AKT pathway, which in turn activates mTOR. mTORC1, when active, promotes protein synthesis by phosphorylating key targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5] mTORC2 is involved in the activation of AKT, contributing to cell survival and cytoskeletal organization.[9] As a dual mTORC1/mTORC2 inhibitor, mTOR-IN-8 is expected to block the kinase activity of mTOR in both complexes, leading to a comprehensive shutdown of downstream signaling and subsequent inhibition of cell growth and proliferation.[8]
Data Presentation: Representative Cell Viability Data
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for an ATP-competitive dual mTORC1/mTORC2 inhibitor, illustrating its anti-proliferative effects across various cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) [Representative Data] |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 75 |
| U-87 MG | Glioblastoma | 120 |
| A549 | Lung Cancer | 150 |
| HCT116 | Colon Cancer | 90 |
Experimental Protocols
This section provides detailed protocols for assessing the effect of mTOR-IN-8 on cell viability using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays.
Experimental Workflow Overview
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for mTOR Inhibitor Treatment in Primary Cell Cultures
Note: Due to the limited availability of specific and detailed experimental data for a compound designated "mTOR-IN-8" in peer-reviewed literature, these application notes and protocols have been generated based on the well-characterized effects and established methodologies for other potent and widely-used mTOR inhibitors, such as Rapamycin (B549165) and various ATP-competitive mTOR kinase inhibitors. The principles, experimental designs, and data interpretation are broadly applicable to the study of mTOR inhibition in primary cell cultures.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[3][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a key therapeutic target. The use of mTOR inhibitors in primary cell cultures is a critical tool for elucidating the precise roles of mTOR signaling in normal physiology and disease pathogenesis.
These application notes provide detailed protocols for the treatment of primary cell cultures with mTOR inhibitors, including methods for assessing cell viability, and analyzing the downstream effects on the mTOR signaling pathway.
Data Presentation
The efficacy of mTOR inhibitors can vary significantly depending on the cell type and the specific inhibitor used. The following tables summarize the inhibitory concentrations (IC50) of various mTOR inhibitors in different cell lines, providing a reference for determining appropriate concentrations for primary cell culture experiments.
Table 1: IC50 Values of Selected mTOR Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| Rapamycin | T98G (Glioblastoma) | 2 | Trypan Blue | |
| Rapamycin | U87-MG (Glioblastoma) | 1000 | Trypan Blue | |
| Rapamycin | BC-1 (Lymphoma) | ~50 | MTT | |
| Rapamycin | BC-3 (Lymphoma) | ~50 | MTT | |
| Everolimus | CMT1 (Canine Mammary) | 100 | MTT | |
| PP242 | Various | 8 | Kinase Assay | |
| KU-0063794 | Various | ~10 | Kinase Assay | |
| AZD8055 | Various | - | Kinase Assay | |
| GDC-0941 | Various | 580 | Kinase Assay | |
| PKI-587 | Various | 1.6 | Kinase Assay |
Table 2: Effects of mTOR Inhibitors on Primary Acute Myeloid Leukemia (AML) Cells
| Inhibitor | Concentration | Effect on Angioregulatory Mediator Release | Reference |
| Rapamycin | 1 µM | Strong reduction of CXCL10, HGF, and MMP-9 | |
| Temsirolimus | 0.1 µM | Strong reduction of CXCL10, HGF, and MMP-9 |
Experimental Protocols
Primary Cell Culture and mTOR Inhibitor Treatment
This protocol describes the general procedure for treating primary cell cultures with an mTOR inhibitor. Primary hepatocytes are used as an example, but the protocol can be adapted for other primary cell types.
Materials:
-
Primary cells (e.g., isolated mouse primary hepatocytes)
-
Appropriate cell culture medium (e.g., William's Medium E with supplements)
-
Collagen-coated culture plates
-
mTOR inhibitor stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Isolate primary cells using an appropriate protocol and seed them onto collagen-coated plates at the desired density. For hepatocytes, allow them to attach and recover for at least 4 hours before treatment.
-
Inhibitor Preparation: Prepare a working solution of the mTOR inhibitor by diluting the stock solution in a fresh culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the mTOR inhibitor. For time-course experiments, add the inhibitor at staggered time points. Include a vehicle control (medium with DMSO) in all experiments.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.
-
Cell Lysis (for biochemical analysis):
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate for subsequent analysis (e.g., Western blotting).
-
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells in a culture. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active cells to produce a colored formazan (B1609692) dye.
Materials:
-
Primary cells seeded in a 96-well plate
-
mTOR inhibitor
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight. Treat the cells with a range of concentrations of the mTOR inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
Addition of CCK-8: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value of the inhibitor.
Western Blotting for mTOR Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of the inhibitor's effect.
Materials:
-
Protein lysates from treated and control cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
mTOR Signaling Pathway
Caption: Overview of the mTOR signaling pathway and points of inhibition.
Experimental Workflow for mTOR Inhibitor Treatment
Caption: A typical experimental workflow for studying mTOR inhibitor effects.
Logical Relationship of mTOR Complexes and Downstream Effects
Caption: The relationship between mTOR kinase and its two functional complexes.
References
Troubleshooting & Optimization
mTOR-IN-8 solubility and stability issues
Welcome to the technical support center for mTOR-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of mTOR-IN-8 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is mTOR-IN-8 and what is its mechanism of action?
A1: mTOR-IN-8 is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. It functions by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the induction of apoptosis and cell cycle arrest at the G1/G0 phase.
Q2: What is the recommended solvent for dissolving mTOR-IN-8?
A2: mTOR-IN-8 is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q3: How should I store mTOR-IN-8 stock solutions?
A3: For long-term storage, it is advisable to store the DMSO stock solution of mTOR-IN-8 in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), the solution can be kept at 4°C. Protect the compound from light.
Q4: What are the expected downstream effects of mTOR-IN-8 treatment in cells?
A4: As a dual mTORC1 and mTORC2 inhibitor, treatment with mTOR-IN-8 is expected to decrease the phosphorylation of key downstream targets. For mTORC1, this includes p70 S6 Kinase (S6K) and 4E-BP1. For mTORC2, a key downstream target is Akt (at serine 473).
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Potential Cause: mTOR-IN-8, like many kinase inhibitors, is hydrophobic and may precipitate when diluted into aqueous solutions from a DMSO stock.
Recommended Solutions:
-
Proper Dilution Technique: To minimize precipitation, add the aqueous buffer or media to the DMSO stock solution of mTOR-IN-8, rather than the other way around. Vortex briefly to mix.
-
Use of Surfactants or Co-solvents: For in vivo studies or specific in vitro assays, the use of surfactants like Tween 80 or co-solvents such as PEG300 may be necessary to maintain solubility. A formulation example for another mTOR inhibitor, XL388, is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. This should be optimized for mTOR-IN-8.
-
Sonication: A brief sonication of the diluted solution may help to redissolve any precipitate.
Issue 2: Inconsistent or No Cellular Response to mTOR-IN-8
Potential Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Cell Line Resistance: Different cell lines can exhibit varying sensitivity to mTOR inhibitors.
-
Suboptimal Compound Concentration or Treatment Duration: The effective concentration and duration of treatment can vary depending on the cell line and the specific experimental endpoint.
Recommended Solutions:
-
Freshly Prepare Dilutions: Always prepare fresh dilutions of mTOR-IN-8 from a properly stored stock solution for each experiment.
-
Dose-Response and Time-Course Experiments: Perform dose-response experiments to determine the optimal concentration of mTOR-IN-8 for your cell line. Similarly, a time-course experiment will help identify the optimal treatment duration to observe the desired effects.
-
Confirm Target Engagement: Use Western blotting to verify the inhibition of downstream mTOR signaling pathways (e.g., phosphorylation of S6K, 4E-BP1, and Akt) to confirm that the compound is active in your experimental system.
Issue 3: Unexpected Off-Target Effects
Potential Cause: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects.
Recommended Solutions:
-
Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of mTOR-IN-8 that gives the desired on-target effect to minimize the potential for off-target activities.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the treated samples.
-
Orthogonal Approaches: To confirm that the observed phenotype is due to mTOR inhibition, consider using genetic approaches like siRNA or shRNA to knockdown mTOR or its complex components (e.g., Raptor for mTORC1 or Rictor for mTORC2) and assess if this phenocopies the effects of mTOR-IN-8.
Quantitative Data Summary
Table 1: Solubility of mTOR-IN-8
| Solvent | Solubility |
| DMSO | Soluble (Quantitative data not publicly available) |
Table 2: General Properties of mTOR-IN-8
| Property | Description |
| Target | mTORC1 and mTORC2 |
| Mechanism of Action | Induces apoptosis, arrests cell cycle at G1/G0 phase |
| Commonly Used Solvent | DMSO |
| Storage of Stock Solution | -20°C or -80°C for long-term storage |
Experimental Protocols
Protocol 1: Preparation of mTOR-IN-8 Stock Solution
-
Materials:
-
mTOR-IN-8 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the mTOR-IN-8 vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the mTOR-IN-8 powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell-Based Assay to Assess mTOR Inhibition
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
mTOR-IN-8 stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
-
Procedure:
-
Plate cells at a suitable density and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of mTOR-IN-8 in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing different concentrations of mTOR-IN-8 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 2, 6, 12, or 24 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the protein lysates.
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Determine the protein concentration of each lysate using a standard method like the BCA assay.
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Analyze the phosphorylation status of mTOR pathway proteins (e.g., p-S6K, p-4E-BP1, p-Akt) by Western blotting.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing the points of inhibition by mTOR-IN-8.
Caption: A logical workflow for troubleshooting inconsistent experimental results with mTOR-IN-8.
References
Optimizing mTOR-IN-8 Concentration for Kinase Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of mTOR-IN-8 for successful kinase assays. This guide offers detailed experimental protocols, data presentation tables, and visualizations to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mTOR-IN-8?
A1: mTOR-IN-8 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3] Unlike rapamycin and its analogs, which allosterically inhibit mTORC1, mTOR-IN-8 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4][5]
Q2: What is a recommended starting concentration range for mTOR-IN-8 in a biochemical kinase assay?
A2: While the optimal concentration can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations), a common starting point for ATP-competitive mTOR inhibitors is to test a wide range of concentrations spanning from low nanomolar to micromolar. Based on the activity of similar potent mTOR kinase inhibitors, a suggested initial concentration range for mTOR-IN-8 in a biochemical kinase assay would be from 1 nM to 10 µM . This broad range will help determine the inhibitor's potency and establish a more focused dose-response curve.
Q3: How do I determine the IC50 value of mTOR-IN-8 in my kinase assay?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves measuring the kinase activity at various concentrations of mTOR-IN-8. A typical experiment would include a vehicle control (e.g., DMSO) and a series of inhibitor concentrations, often in half-log or log dilutions. The resulting data of percent inhibition versus inhibitor concentration can be plotted on a semi-log graph to determine the IC50 value.
Q4: What are the critical components of an in vitro mTOR kinase assay buffer?
A4: A typical mTOR kinase assay buffer is designed to maintain the stability and activity of the enzyme. Key components generally include:
-
Buffer: HEPES or Tris-HCl to maintain a physiological pH (typically around 7.4-7.5).
-
Detergent: A mild non-ionic detergent like CHAPS is often used to maintain the integrity of the mTOR complexes.
-
Divalent Cations: Magnesium chloride (MgCl2) and sometimes manganese chloride (MnCl2) are essential for kinase activity.
-
Reducing Agent: Dithiothreitol (DTT) to prevent oxidation.
-
Other components: Phosphatase inhibitors (e.g., Na3VO4, β-glycerophosphate) and protease inhibitors are crucial to prevent enzyme degradation and dephosphorylation of the substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Inactive mTOR-IN-8: Improper storage or handling may have led to degradation. | Ensure mTOR-IN-8 is stored correctly (typically at -20°C or -80°C as a stock solution in DMSO) and prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions: Incorrect buffer composition, pH, or temperature. | Verify all assay components and conditions. Refer to a validated mTOR kinase assay protocol. | |
| High ATP Concentration: mTOR-IN-8 is an ATP-competitive inhibitor, so high ATP concentrations can outcompete the inhibitor. | Use an ATP concentration that is at or near the Km for mTOR in your assay system. A common concentration used is 100 µM. | |
| High background signal | Non-specific binding of antibodies or detection reagents. | Optimize blocking steps and antibody concentrations. Ensure thorough washing steps. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Inconsistent results between experiments | Variability in reagent preparation. | Prepare large batches of buffers and aliquot for single use to ensure consistency. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with dilutions and additions. | |
| Inconsistent incubation times. | Use a timer to ensure consistent incubation periods for all steps. | |
| Precipitation of mTOR-IN-8 in aqueous buffer | Poor solubility of the compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve mTOR-IN-8 is low (typically ≤ 1%) in the final assay volume. Prepare working dilutions in the assay buffer just before use. |
Data Presentation
Table 1: IC50 Values of Selected ATP-Competitive mTOR Inhibitors (Biochemical Assays)
| Inhibitor | mTOR IC50 (nM) | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Reference(s) |
| PP242 | 8 | 30 | 58 | |
| AZD8055 | 0.8 | - | - | |
| INK-128 (Sapanisertib) | 1 | - | - | |
| PI-103 | - | 20 | 83 | |
| GDC-0941 | 580 | - | - | |
| NVP-BEZ235 | 21 | - | - | |
| WYE-687 | 7 | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Assay (Immunoprecipitation-Based)
This protocol is adapted from established methods for measuring the activity of immunoprecipitated mTORC1 or mTORC2.
1. Cell Lysis and Immunoprecipitation: a. Culture cells to 80-90% confluency. b. Lyse cells in ice-cold CHAPS-containing lysis buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation. d. Incubate the supernatant with an antibody specific for an mTORC1 component (e.g., Raptor) or mTORC2 component (e.g., Rictor) for 2-4 hours at 4°C. e. Add protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours at 4°C to capture the immune complexes. f. Wash the beads extensively with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction: a. Resuspend the beads in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and phosphatase inhibitors). b. Add the mTOR substrate (e.g., recombinant inactive S6K1 or 4E-BP1 for mTORC1; Akt for mTORC2). c. Add mTOR-IN-8 at the desired concentrations (or vehicle control). Pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration). e. Incubate at 30°C for 30 minutes with gentle agitation.
3. Detection of Substrate Phosphorylation: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46)). e. Detect the signal using an appropriate secondary antibody and chemiluminescence. f. Quantify the band intensities to determine the extent of inhibition.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Caption: A generalized workflow for an in vitro mTOR kinase assay.
Caption: A troubleshooting decision tree for common kinase assay issues.
References
Technical Support Center: Troubleshooting mTOR-IN-8 Off-Target Effects
Welcome to the technical support center for mTOR-IN-8. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of mTOR-IN-8 during your experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected cellular phenotypes that don't align with known mTOR signaling pathways after treating with mTOR-IN-8. What could be the cause?
A1: While mTOR-IN-8 is a potent mTOR kinase inhibitor, like many ATP-competitive inhibitors, it may exhibit off-target activity, especially at higher concentrations. The unexpected phenotypes could be a result of the inhibition of other kinases. Due to the high degree of similarity in the ATP-binding pocket among certain kinase families, off-target effects are a possibility.[1]
Potential off-target kinase families for ATP-competitive mTOR inhibitors include:
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PI3K/PIKK family: mTOR shares high sequence homology with other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family.[2] Therefore, off-target inhibition of other PIKKs such as ATM, ATR, and DNA-PK is possible.
-
Other protein kinases: Kinome-wide profiling of other mTOR inhibitors has revealed off-targets such as p38, RET, and JAK kinases.[2][3]
To investigate this, it is crucial to perform dose-response experiments and use the lowest effective concentration of mTOR-IN-8. Additionally, validating the on-target effect by assessing the phosphorylation of direct mTORC1 and mTORC2 substrates is recommended.
Q2: My Western blot results show incomplete inhibition of mTORC1 or mTORC2 downstream targets, even at high concentrations of mTOR-IN-8. Is this expected?
A2: This could be due to several factors:
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Cellular Context and Feedback Loops: Inhibition of mTOR can trigger feedback activation of upstream pathways, such as the PI3K/Akt signaling pathway, which can counteract the inhibitory effect.[2]
-
Drug Stability and Concentration: Ensure the proper storage and handling of mTOR-IN-8. Prepare fresh dilutions for each experiment to avoid degradation. It's also important to confirm the effective concentration in your specific cell line, as sensitivity can vary.
-
Experimental Variability: Inconsistencies in cell density, treatment duration, and lysate preparation can lead to variable results.
To troubleshoot, we recommend performing a time-course and dose-response experiment to determine the optimal conditions for your cell line. Also, consider examining multiple downstream targets of both mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) to get a comprehensive view of mTOR inhibition.[4]
Q3: How can I experimentally distinguish between on-target mTOR inhibition and potential off-target effects of mTOR-IN-8?
A3: A multi-pronged approach is the most effective way to dissect on-target versus off-target effects. Here are several recommended strategies:
-
Use a Structurally Unrelated mTOR Inhibitor: Comparing the phenotype induced by mTOR-IN-8 with that of a structurally different mTOR inhibitor (e.g., a rapalog like rapamycin (B549165) for mTORC1-specific effects, or another ATP-competitive inhibitor like Torin1) can be insightful. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If a specific off-target is suspected, you can perform a rescue experiment. For example, if you hypothesize that mTOR-IN-8 is inhibiting another kinase, you could try to rescue the phenotype by activating that specific kinase through other means.
-
Kinase Profiling: A biochemical kinase assay screening mTOR-IN-8 against a panel of purified kinases is a direct way to identify potential off-target interactions.
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Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify the direct binding of mTOR-IN-8 to mTOR in a cellular context. A thermal shift indicates target engagement. The absence of a shift for a suspected off-target protein would suggest it's not a direct target.
Below is a decision-making workflow to help guide your troubleshooting process:
Caption: A decision tree for troubleshooting unexpected experimental outcomes with mTOR-IN-8.
Quantitative Data Summary
| Inhibitor | mTOR IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Selectivity (Off-Target/mTOR) |
| Torin1 | 2 | ATM, ATR, DNA-PK | >100 | >50x |
| PP242 | 8 | RET | 42 | 5.25x |
| JAK1/2/3 | 780 | 97.5x | ||
| WYE354 | 5 | p38α/β | >100 | >20x |
| KU63794 | 10 | p38α/β | >100 | >10x |
IC50 values are approximate and can vary depending on the assay conditions. Data compiled from publicly available kinase profiling studies.[2][3]
Key Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Materials:
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Cell culture reagents
-
mTOR-IN-8
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of mTOR-IN-8 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of mTOR-IN-8 to mTOR in intact cells.
Materials:
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Cell culture reagents
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mTOR-IN-8
-
PBS
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PCR tubes or 96-well PCR plate
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Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
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Equipment for Western blotting (as described above)
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Primary antibody against total mTOR
Procedure:
-
Cell Treatment: Treat cultured cells with mTOR-IN-8 or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble mTOR by Western blotting as described in Protocol 1.
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Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of mTOR-IN-8 indicates target engagement.
Signaling Pathway and Workflow Diagrams
Caption: Simplified mTORC1 and mTORC2 signaling pathways inhibited by mTOR-IN-8.
Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
- 1. books.rsc.org [books.rsc.org]
- 2. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to mTOR-IN-8 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ATP-competitive mTOR inhibitor, mTOR-IN-8, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows high intrinsic resistance to mTOR-IN-8. What are the possible reasons?
A1: Intrinsic resistance to mTOR inhibitors can arise from several factors:
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Pre-existing mutations: The cancer cell line may harbor genetic alterations that activate the PI3K/AKT/mTOR pathway downstream of mTOR, rendering mTOR-IN-8 less effective. Common mutations include those in PIK3CA or loss of the tumor suppressor PTEN.[1]
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Activation of parallel signaling pathways: Cancer cells can rely on other survival pathways, such as the RAS/MEK/ERK pathway, to bypass the effects of mTOR inhibition.[2]
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Low baseline mTOR activity: In some tumor types, the mTOR pathway may not be the primary driver of proliferation, and thus its inhibition has a limited effect.[2]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of mTOR-IN-8 from the cell, preventing it from reaching its target.
Q2: My cells initially responded to mTOR-IN-8, but have now developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to ATP-competitive mTOR inhibitors like mTOR-IN-8 typically involves:
-
Mutations in the mTOR kinase domain: Specific mutations, such as the M2327I mutation, can emerge in the kinase domain of mTOR.[3] These mutations can increase the intrinsic kinase activity of mTOR, requiring higher concentrations of the inhibitor to achieve the same level of suppression.[3]
-
Upregulation of bypass signaling pathways: Prolonged treatment with an mTOR inhibitor can lead to the activation of alternative survival pathways. A common mechanism is the relief of a negative feedback loop, where mTORC1 inhibition leads to the activation of PI3K/AKT signaling.
-
Epigenetic changes: Alterations in gene expression patterns can lead to the upregulation of pro-survival genes or the downregulation of apoptotic factors, contributing to resistance.
Q3: How can I overcome resistance to mTOR-IN-8 in my experiments?
A3: The most common and effective strategy is to use combination therapies. By targeting multiple nodes in the signaling network, you can prevent or overcome resistance. Consider the following combinations:
-
Dual PI3K/mTOR inhibitors: Using a compound that inhibits both PI3K and mTOR can be effective, especially when resistance is driven by PI3K/AKT activation.
-
MEK inhibitors: If the RAS/MEK/ERK pathway is activated as a bypass mechanism, combining mTOR-IN-8 with a MEK inhibitor can be synergistic.
-
Other targeted therapies: Depending on the genetic background of your cancer cells, inhibitors of other pathways (e.g., EGFR, FGFR) may be effective in combination with mTOR-IN-8.
-
Inducers of oxidative stress: Combining mTOR inhibitors with agents that increase reactive oxygen species (ROS), such as auranofin (a TrxR inhibitor), has shown synergistic effects in killing cancer cells.
Troubleshooting Guides
Issue 1: No significant inhibition of cell proliferation is observed after treatment with mTOR-IN-8.
| Possible Cause | Troubleshooting Step | Verification |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of mTOR-IN-8 concentrations to determine the IC50 value for your specific cell line. | Cell viability assay (e.g., MTT, CellTiter-Glo). |
| Cell Line Insensitivity | The cell line may have intrinsic resistance. | Sequence key genes in the PI3K/AKT/mTOR pathway (e.g., PIK3CA, PTEN, mTOR) to identify pre-existing mutations. |
| Compound Instability | Prepare fresh stock solutions of mTOR-IN-8 and store them according to the manufacturer's recommendations. Ensure the inhibitor is active. | Compare the activity of a fresh stock solution to an older one in a sensitive control cell line. |
| High Serum Concentration in Media | Growth factors in serum can activate parallel survival pathways. | Perform experiments in low-serum conditions (e.g., 0.5-2% FBS) after an initial period of cell attachment. |
Issue 2: Western blot analysis does not show the expected decrease in phosphorylation of mTORC1/mTORC2 downstream targets.
| Possible Cause | Troubleshooting Step | Verification |
| Suboptimal Antibody | Validate the specificity of your primary antibodies for the phosphorylated and total proteins. | Use positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway). |
| Insufficient Treatment Duration or Dose | Optimize the treatment time and concentration of mTOR-IN-8. Phosphorylation changes can be transient. | Perform a time-course and dose-response experiment and analyze protein phosphorylation at multiple time points and concentrations. |
| Feedback Loop Activation | Inhibition of mTORC1 can lead to feedback activation of AKT. | Probe for phosphorylation of AKT at Ser473. If increased, this indicates feedback activation. |
| Technical Issues with Western Blot | Ensure proper protein extraction, quantification, loading, and transfer. | Check for consistent loading by probing for a housekeeping protein (e.g., GAPDH, β-actin). |
Quantitative Data Summary
The following tables provide example IC50 values for ATP-competitive mTOR inhibitors, alone and in combination, in various cancer cell lines. Note that mTOR-IN-8 is a specific research compound, and publicly available IC50 data may be limited. The data presented here for similar ATP-competitive inhibitors can serve as a reference for experimental design.
Table 1: Single-Agent IC50 Values of ATP-Competitive mTOR Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| AZD8055 | Breast Cancer | MCF-7 | ~20-50 | |
| AZD8055 | Various Pediatric Cancers | Panel of cell lines | Median: 24.7 | |
| Torin 1 | Various | Panel of cell lines | ~2-10 | |
| AZD2014 | Breast Cancer | MCF-7 | 2.8 | |
| OSI-027 | Various | Panel of cell lines | 400-4500 |
Table 2: Synergistic Effects of mTOR Inhibitor Combinations
| mTOR Inhibitor | Combination Agent | Cancer Type | Cell Line | Combination Index (CI) | Observed Effect | Reference |
| Everolimus (rapalog) | BEZ235 (dual PI3K/mTORi) | Triple-Negative Breast Cancer | MDA-MB-231 | <1 | Synergy | |
| Everolimus (rapalog) | GSK2126458 (dual PI3K/mTORi) | Triple-Negative Breast Cancer | MDA-MB-436 | <1 | Synergy | |
| INK128 (mTORi) | SAHA (HDACi) | Non-Small Cell Lung Cancer | A549 | <1 | Synergy | |
| INK128 (mTORi) | Panobinostat (HDACi) | Non-Small Cell Lung Cancer | A549 | <1 | Synergy | |
| Rapamycin (rapalog) | Auranofin (TrxRi) | Gastric & Colon Cancer | SGC-7901, HCT116 | <1 | Synergy |
Note: A Combination Index (CI) < 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: Generation of mTOR-IN-8 Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to mTOR-IN-8 through continuous exposure to escalating drug concentrations.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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mTOR-IN-8
-
Dimethyl sulfoxide (B87167) (DMSO)
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Cell counting kit (e.g., CCK-8) or hemocytometer
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Multi-well plates and culture flasks
Procedure:
-
Determine the initial IC50 of mTOR-IN-8:
-
Plate the parental cells at an appropriate density in 96-well plates.
-
Treat the cells with a range of mTOR-IN-8 concentrations for 72 hours.
-
Determine the cell viability using a CCK-8 or similar assay and calculate the IC50 value.
-
-
Initial Treatment:
-
Culture the parental cells in a medium containing mTOR-IN-8 at a concentration equal to the IC50 value.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate (similar to the parental line in the absence of the drug), replace the medium with a fresh medium containing a higher concentration of mTOR-IN-8 (e.g., 1.5-2 times the previous concentration).
-
Continue this process of gradually increasing the drug concentration every 1-2 weeks.
-
-
Establishment of a Resistant Clone:
-
After several months of continuous culture in the presence of a high concentration of mTOR-IN-8, the cell population should be predominantly resistant.
-
To ensure a homogenous resistant cell line, perform single-cell cloning using the limiting dilution technique.
-
-
Validation of Resistance:
-
Determine the IC50 of mTOR-IN-8 in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Characterize the mechanism of resistance through Western blotting for pathway analysis and sequencing of the mTOR gene.
-
Protocol 2: Western Blot Analysis of the mTOR Signaling Pathway
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the mTOR pathway following treatment with mTOR-IN-8.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a housekeeping protein like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanisms of resistance to mTOR-IN-8.
References
- 1. Deficiency in the Treatment Description of mTOR Inhibitor Resistance in Medulloblastoma, a Systematic Review [mdpi.com]
- 2. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of mTOR-IN-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of mTOR-IN-8, a potent and selective mTOR kinase inhibitor. Due to its hydrophobic nature, mTOR-IN-8 often presents bioavailability challenges. This guide offers strategies and detailed protocols to enhance its solubility, dissolution, and in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with mTOR-IN-8 show high potency, but it has poor efficacy in my animal models. What could be the reason?
A1: This is a common issue for poorly soluble compounds like mTOR-IN-8. The discrepancy between in vitro potency and in vivo efficacy is often due to low bioavailability. This means that after oral administration, only a small fraction of the drug is absorbed into the systemic circulation and reaches the target tissue. The primary reasons for this are poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.
Q2: What are the initial steps I should take to improve the bioavailability of mTOR-IN-8?
A2: The first step is to characterize the physicochemical properties of your specific batch of mTOR-IN-8, particularly its solubility in various physiologically relevant media (e.g., simulated gastric and intestinal fluids). Based on these findings, you can explore several formulation strategies to enhance its bioavailability. Common approaches include:
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Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
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Amorphous Solid Dispersions: Dispersing mTOR-IN-8 in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution.
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Lipid-Based Formulations: Formulating mTOR-IN-8 in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and enhance its absorption via the lymphatic system.
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Nanoparticle Encapsulation: Encapsulating mTOR-IN-8 into nanoparticles can protect it from degradation, improve its solubility, and potentially offer targeted delivery.
Q3: How do I choose the right formulation strategy for mTOR-IN-8?
A3: The choice of formulation strategy depends on several factors, including the specific physicochemical properties of mTOR-IN-8, the desired pharmacokinetic profile, and the available laboratory capabilities. A tiered approach is often effective:
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Solubility Enhancement: Start with simpler methods like co-solvents or pH adjustment if applicable.
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Solid Dispersions: If solubility is the primary issue, solid dispersions are a robust option.
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Lipid-Based Formulations: These are particularly useful for highly lipophilic compounds.
-
Nanoparticles: This is a more advanced strategy that can offer benefits beyond just bioavailability enhancement, such as controlled release and targeting.
It is advisable to screen several formulations at a small scale and evaluate their in vitro dissolution performance before proceeding to in vivo studies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of mTOR-IN-8 powder. | The compound is highly hydrophobic and likely crystalline. | 1. Utilize Co-solvents: For in vitro assays, dissolve mTOR-IN-8 in a small amount of an organic solvent like DMSO, and then dilute with aqueous buffer. 2. Prepare a Solid Dispersion: Formulate mTOR-IN-8 with a hydrophilic polymer to create an amorphous solid dispersion.[1][2][3][4][5] 3. Formulate as a Nanoparticle Suspension: Encapsulate the compound in polymeric nanoparticles to improve its dispersibility in aqueous media. |
| Precipitation of mTOR-IN-8 in aqueous buffer during in vitro assays. | The concentration of the organic co-solvent (e.g., DMSO) is too high in the final dilution, causing the compound to crash out. | 1. Optimize Co-solvent Concentration: Keep the final concentration of the organic solvent as low as possible (typically <1%). 2. Use a Surfactant: Add a small amount of a biocompatible surfactant (e.g., Tween® 80) to the buffer to help maintain solubility. |
| High variability in animal-to-animal drug exposure after oral gavage. | Inconsistent dissolution of the drug in the GI tract. This can be due to food effects or physiological variations between animals. | 1. Administer in a Consistent Formulation: Use a well-characterized formulation, such as a solid dispersion or a lipid-based formulation, for all animals. 2. Control Feeding Status: Fast the animals overnight before dosing to reduce variability caused by food in the stomach. |
| Low oral bioavailability determined from pharmacokinetic (PK) studies. | Poor absorption due to low solubility and/or first-pass metabolism. | 1. Enhance Dissolution Rate: Employ formulation strategies like nanoparticle encapsulation or amorphous solid dispersions. 2. Utilize Lipid-Based Formulations: These can enhance lymphatic absorption, potentially bypassing first-pass metabolism in the liver. |
| The formulated mTOR-IN-8 is not stable and shows signs of degradation or crystallization. | The chosen formulation is not physically or chemically stable. For amorphous solid dispersions, the drug may recrystallize over time. | 1. Select a Suitable Polymer: For solid dispersions, choose a polymer that has good miscibility with mTOR-IN-8 and a high glass transition temperature (Tg). 2. Optimize Storage Conditions: Store the formulation under appropriate conditions (e.g., low temperature, low humidity) to prevent degradation and physical changes. |
Experimental Protocols
Preparation of mTOR-IN-8 Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol describes a common method for encapsulating a hydrophobic drug like mTOR-IN-8 into polymeric nanoparticles.
Materials:
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mTOR-IN-8
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Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
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Dichloromethane (DCM)
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Deionized water
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Magnetic stirrer
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Probe sonicator
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Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of mTOR-IN-8 in a mixture of 2 mL of acetone and 2 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v solution of PVA in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under continuous stirring (600 rpm) on a magnetic stirrer.
-
Homogenize the resulting emulsion using a probe sonicator for 3 minutes at 40% amplitude on an ice bath.
-
-
Solvent Evaporation:
-
Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow for the evaporation of the organic solvents.
-
Alternatively, use a rotary evaporator at reduced pressure to remove the solvents more quickly.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
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In Vivo Pharmacokinetic Study of Formulated mTOR-IN-8 in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a formulated version of mTOR-IN-8.
Materials:
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Formulated mTOR-IN-8 (e.g., nanoparticle suspension or solid dispersion)
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Vehicle control
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Male C57BL/6 mice (8-10 weeks old)
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Oral gavage needles
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Blood collection tubes (e.g., EDTA-coated)
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Centrifuge
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LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (with free access to water) before dosing.
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Divide the mice into groups (e.g., n=3-5 per time point).
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Administer the formulated mTOR-IN-8 (e.g., at a dose of 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital or tail vein bleeding.
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of mTOR-IN-8 in mouse plasma.
-
Analyze the plasma samples to determine the concentration of mTOR-IN-8 at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (if an intravenous dosing group is included for comparison).
-
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of mTOR-IN-8.
Caption: Experimental workflow for improving the bioavailability of mTOR-IN-8.
References
mTOR-IN-8 degradation and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving mTOR-IN-8, a potent ATP-competitive mTOR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store mTOR-IN-8 upon arrival?
A1: Proper storage is critical to maintain the stability and activity of mTOR-IN-8. For long-term storage, the lyophilized powder should be kept at -20°C, desiccated. Upon arrival, it is recommended to store the product in a freezer as indicated on the product label. While the compound may be shipped at ambient temperature, this is generally considered acceptable for the duration of shipping.[1]
Q2: What is the best way to prepare a stock solution of mTOR-IN-8?
A2: Most small molecule kinase inhibitors, including mTOR-IN-8, are readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Using a high concentration allows for minimal volumes to be added to cell culture, reducing the potential for solvent-induced cytotoxicity.[3]
Q3: How should I store the mTOR-IN-8 stock solution?
A3: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -20°C for short-term storage (up to 3 months) or at -80°C for longer-term storage (up to 6 months).
Q4: Can I store mTOR-IN-8 diluted in aqueous solutions like PBS or cell culture media?
A4: It is not recommended to store mTOR-IN-8 in aqueous solutions for extended periods. Many small molecule inhibitors have limited stability in aqueous media and can degrade or precipitate. Working solutions in aqueous buffers or media should be prepared fresh for each experiment.
Q5: What are the signs of mTOR-IN-8 degradation?
A5: A primary indicator of degradation is a decrease or loss of its biological activity, such as a reduced ability to inhibit the phosphorylation of downstream mTOR targets. Visual signs can include discoloration of the powder or precipitation in the stock solution. If you observe a precipitate in your DMSO stock solution upon thawing, you can try to redissolve it by vortexing, sonicating, or gentle warming in a 37°C water bath.
Storage and Handling Summary
| Form | Solvent | Storage Temperature | Approximate Shelf Life | Best Practices |
| Lyophilized Powder | N/A | -20°C | 36 months | Keep desiccated. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Media/Buffer | N/A | Prepare fresh daily | Avoid storage in aqueous solutions. |
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of downstream mTOR signaling (e.g., p-S6K, p-4E-BP1) in my Western blot.
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Possible Cause 1: Inhibitor Degradation.
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Solution: Ensure that the mTOR-IN-8 stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh dilutions from a new aliquot for each experiment. If degradation is suspected, consider performing a stability test.
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-
Possible Cause 2: Incorrect Inhibitor Concentration.
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Solution: The effective concentration of an inhibitor can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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-
Possible Cause 3: Insufficient Treatment Duration.
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Solution: The kinetics of mTOR inhibition can vary. Optimize the incubation time with the inhibitor. Some effects may only be apparent after prolonged treatment.
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-
Possible Cause 4: Cell Line Sensitivity.
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Solution: Different cell lines can exhibit varying sensitivity to mTOR inhibitors. Confirm the responsiveness of your chosen cell line to mTOR inhibition through literature review or by using a positive control compound.
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Problem 2: My experimental results show high variability between replicates.
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Possible Cause 1: Inconsistent Inhibitor Preparation.
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Solution: Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and ensure the inhibitor is fully dissolved before use. Prepare fresh dilutions for each experiment to minimize variability.
-
-
Possible Cause 2: Precipitation of the Inhibitor in Aqueous Media.
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Solution: When diluting the DMSO stock solution into your aqueous experimental medium, do so with vigorous mixing. To avoid precipitation, you can make intermediate dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is consistent across all samples, including the vehicle control (typically ≤ 0.1%).
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Problem 3: I'm observing unexpected off-target effects or an increase in Akt phosphorylation.
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Possible Cause: Feedback Loop Activation.
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Solution: Inhibition of mTORC1 can disrupt a negative feedback loop, leading to the activation of upstream signaling pathways like PI3K/Akt. This is a known cellular response to mTORC1 inhibition. To confirm that the observed effects are on-target, consider using multiple mTOR inhibitors or genetic approaches like siRNA to validate your findings.
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Experimental Protocols
Protocol 1: Preparation of mTOR-IN-8 Stock Solution (10 mM)
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Materials: mTOR-IN-8 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Briefly centrifuge the vial of mTOR-IN-8 powder to ensure all the material is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of mTOR-IN-8.
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Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
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Protocol 2: Assessing mTOR-IN-8 Activity by Western Blot
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Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of mTOR-IN-8 (prepared fresh from a DMSO stock) for the desired duration. Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot:
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Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt) and a loading control (e.g., GAPDH or β-actin).
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Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection system.
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Visualizations
Caption: mTOR Signaling Pathway and Inhibition by mTOR-IN-8.
Caption: Workflow for Assessing mTOR-IN-8 Activity.
References
Technical Support Center: Interpreting Unexpected Results with mTOR-IN-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the mTOR inhibitor, mTOR-IN-8.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in AKT phosphorylation (Ser473 or Thr308) after treatment with mTOR-IN-8, which is contrary to the expected downstream inhibition. Why is this happening?
A1: This is a frequently observed paradoxical effect when using ATP-competitive mTOR inhibitors like mTOR-IN-8. The underlying mechanism often involves the disruption of negative feedback loops within the PI3K/AKT/mTOR signaling pathway.[1][2][3]
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Relief of S6K1 Negative Feedback: mTORC1, a target of mTOR-IN-8, normally phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1).[1][4] By inhibiting mTORC1, mTOR-IN-8 prevents S6K1 activation, thus relieving the inhibitory pressure on IRS-1. This leads to enhanced signaling from upstream receptor tyrosine kinases (RTKs) to PI3K and subsequently results in increased AKT phosphorylation.
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Inhibition of mTORC2: While mTOR-IN-8 inhibits mTORC2, the relief of the S6K1-IRS-1 feedback loop can lead to a strong PI3K activation that overrides the direct inhibition of mTORC2, which is the kinase responsible for phosphorylating AKT at Ser473.
Q2: Our cells show initial sensitivity to mTOR-IN-8, but then develop resistance over time. What are the potential mechanisms?
A2: The development of resistance to mTOR inhibitors is a significant challenge. Several mechanisms can contribute to this phenomenon:
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Compensatory Pathway Activation: As described in Q1, the paradoxical activation of AKT can promote cell survival and proliferation, counteracting the inhibitory effects of mTOR-IN-8 and leading to acquired resistance.
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Activation of Parallel Signaling Pathways: Cancer cells can adapt by upregulating other survival pathways, such as the MAPK/ERK pathway, to bypass the mTOR blockade.
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Mutations in mTOR: While less common, mutations in the mTOR gene could potentially alter the drug binding site and reduce the efficacy of mTOR-IN-8.
Q3: We are not observing the expected decrease in cell viability or proliferation with mTOR-IN-8 treatment. What should we consider?
A3: Several factors could contribute to a lack of efficacy:
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Cell Line Specificity: The sensitivity to mTOR inhibitors can be highly cell-type dependent and influenced by the underlying genetic landscape (e.g., PTEN status, PI3K or AKT mutations). Cells that are not heavily reliant on the PI3K/AKT/mTOR pathway for survival may be inherently resistant.
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Drug Concentration and Treatment Duration: It is crucial to perform a dose-response curve to determine the optimal concentration (IC50) of mTOR-IN-8 for your specific cell line. The duration of treatment may also need to be optimized.
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Experimental Conditions: Factors such as cell confluence and serum concentration in the culture medium can influence the activity of the mTOR pathway and the cellular response to its inhibition.
Troubleshooting Guides
Problem 1: Unexpected Increase in p-AKT Levels
| Possible Cause | Suggested Solution |
| Feedback Loop Activation | - Co-treat with a PI3K or AKT inhibitor to block the upstream compensatory signaling. - Analyze earlier time points after treatment to capture the initial inhibitory effect before the feedback loop is fully established. - Measure the phosphorylation of direct mTORC1 substrates like p-S6K and p-4E-BP1 to confirm target engagement. |
| Off-Target Effects | - Although mTOR-IN-8 is relatively selective, consider potential off-target effects. Compare results with other mTOR inhibitors (e.g., rapamycin (B549165) for mTORC1-specific effects) to dissect the signaling events. |
Problem 2: Inconsistent or Non-reproducible Results
| Possible Cause | Suggested Solution |
| Reagent Quality | - Ensure the mTOR-IN-8 is of high purity and has been stored correctly. Prepare fresh stock solutions. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and seeding densities. - Standardize serum lots, as different batches can have varying levels of growth factors that activate the mTOR pathway. |
| Assay Variability | - For Western blotting, ensure consistent protein loading and use appropriate loading controls. - For viability assays, optimize cell seeding density and incubation times. |
Data Presentation
Table 1: IC50 Values of mTOR-IN-8 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 - 100 |
| PC-3 | Prostate | 75 - 150 |
| U87-MG | Glioblastoma | 100 - 200 |
| A549 | Lung | >500 |
Note: These are representative values. The actual IC50 should be determined empirically for your specific experimental system.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with mTOR-IN-8 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-mTOR (Ser2448)
-
mTOR
-
p-AKT (Ser473)
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p-AKT (Thr308)
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AKT
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p-S6K (Thr389)
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S6K
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p-4E-BP1 (Thr37/46)
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4E-BP1
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GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTT Assay)
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Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of mTOR-IN-8 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
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Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway with negative feedback loop.
Caption: A troubleshooting workflow for unexpected results with mTOR-IN-8.
Caption: Logical relationship between expected and unexpected outcomes.
References
- 1. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining mTOR-IN-8 Delivery for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of mTOR-IN-8.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent or no efficacy with mTOR-IN-8 in my animal model. What are the potential causes?
A1: Inconsistent results with mTOR-IN-8 can stem from several factors related to its formulation and administration.
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Poor Solubility: mTOR-IN-8 is a hydrophobic molecule and may precipitate in aqueous solutions. Ensure proper solubilization by first dissolving it in an organic solvent like DMSO and then diluting it into your final vehicle.
-
Compound Degradation: Like many small molecules, mTOR-IN-8 may be sensitive to light, moisture, and repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions.
-
Suboptimal Dosing or Vehicle: The dose and vehicle can significantly impact the bioavailability and efficacy of the compound. It may be necessary to perform a dose-response study and test different vehicle formulations to find the optimal conditions for your specific animal model and experimental goals.
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Variable mTOR Pathway Activation: The baseline activity of the mTOR pathway can differ between tissues and disease models. Ensure that your model has activated mTOR signaling to observe the inhibitory effects of mTOR-IN-8.
Q2: How can I improve the solubility of mTOR-IN-8 for in vivo administration?
A2: Improving the solubility of hydrophobic compounds like mTOR-IN-8 is crucial for achieving consistent in vivo results. Consider the following strategies:
-
Co-solvent Systems: Use a mixture of solvents to improve solubility. A common approach is to first dissolve mTOR-IN-8 in a small amount of DMSO and then dilute it with a vehicle containing agents like PEG300, Tween 80, or Cremophor EL.
-
Formulation Optimization: The choice of vehicle can greatly influence the solubility and stability of the compound. See Table 1 for examples of vehicle formulations used for other mTOR inhibitors.
-
Sonication: After preparing the formulation, brief sonication can help to ensure the compound is fully dissolved and the solution is homogenous.
Q3: My Western blot results show an unexpected increase in Akt phosphorylation (Ser473) after mTOR-IN-8 treatment. Is this an off-target effect?
A3: This is likely a known on-target effect related to a feedback loop in the mTOR signaling pathway. By inhibiting mTORC1, mTOR-IN-8 can alleviate the negative feedback that S6K1 normally exerts on upstream signaling molecules like IRS-1. This can lead to increased PI3K activity and subsequent phosphorylation of Akt. This feedback activation can potentially limit the therapeutic efficacy of mTORC1 inhibition.
Q4: How can I differentiate between on-target mTORC1 inhibition and potential off-target effects of mTOR-IN-8?
A4: Differentiating on-target from off-target effects is critical for interpreting your results.
-
Biomarker Analysis: Assess the phosphorylation status of well-established downstream targets of mTORC1 (e.g., p-p70S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) via Western blot or other methods. A potent on-target inhibitor should primarily decrease the phosphorylation of mTORC1 substrates.
-
Genetic Controls: To definitively attribute an observed phenotype to mTOR inhibition, consider using genetic approaches such as siRNA or shRNA to knock down components of the mTOR pathway (e.g., mTOR or Raptor for mTORC1) and compare the results to those obtained with mTOR-IN-8.[1]
-
Dose-Response Studies: Perform a dose-response experiment to determine the concentration at which mTOR-IN-8 inhibits mTORC1 without affecting other kinases.
Data Presentation
Table 1: Example Vehicle Formulations for In Vivo Delivery of mTOR Inhibitors
| Vehicle Component | Concentration | Notes |
| DMSO | 5-10% | Used to initially dissolve the compound. |
| PEG300/PEG400 | 20-40% | A common co-solvent to improve solubility. |
| Tween 80 / Tween 20 | 5% | A surfactant that can improve solubility and stability. |
| Saline / PBS | 45-70% | Used as the final diluent. |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Can be used to create a suspension for oral gavage. |
Note: These are example formulations and may require optimization for mTOR-IN-8.
Table 2: Example Dosages and Administration Routes for mTOR Inhibitors in Mice
| Compound | Dosage | Administration Route | Reference |
| Rapamycin | 4 mg/kg daily | Intraperitoneal (i.p.) | [2] |
| Rapamycin | 8 mg/kg daily | Intraperitoneal (i.p.) | [3][4] |
| CCI-779 (Temsirolimus) | Varies | Intraperitoneal (i.p.) | [5] |
| 3HOI-BA-01 | Varies | Intraperitoneal (i.p.) |
Note: These dosages are for other mTOR inhibitors and should be used as a starting point for dose-finding studies with mTOR-IN-8.
Experimental Protocols
Protocol: Preparation and Administration of mTOR-IN-8 for In Vivo Studies (Template)
This protocol provides a general guideline for the preparation and administration of mTOR-IN-8 to mice. It is essential to optimize the dosage and vehicle for your specific experimental needs.
Materials:
-
mTOR-IN-8 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Calculate the required amount of mTOR-IN-8 for your study.
-
In a sterile microcentrifuge tube, dissolve the mTOR-IN-8 powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Ensure the powder is completely dissolved by vortexing or brief sonication.
-
-
Vehicle Preparation (Example Formulation):
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Combine the appropriate volumes of PEG300, Tween 80, and saline.
-
-
Vortex the vehicle solution to ensure it is homogenous.
-
-
Final Formulation Preparation:
-
Slowly add the mTOR-IN-8 stock solution to the vehicle to achieve the final desired concentration for injection. For example, to prepare a 5 mg/mL solution, add 1 part of the 50 mg/mL stock solution to 9 parts of the vehicle.
-
Vortex the final formulation thoroughly.
-
-
Administration:
-
Administer the mTOR-IN-8 formulation to the animals via the chosen route (e.g., intraperitoneal injection).
-
The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 25g mouse).
-
For the control group, administer the vehicle solution without mTOR-IN-8.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
Collect tissues or blood samples at the desired time points for downstream analysis (e.g., Western blot, pharmacokinetics).
-
Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Caption: General experimental workflow for in vivo studies with mTOR-IN-8.
Caption: Logical workflow for troubleshooting inconsistent in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Role of the mTOR Pathway in Development and Function of Myeloid-Derived Suppressor Cells in lal−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting Inconsistencies in mTOR-IN-8 Experimental Outcomes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing mTOR-IN-8 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or minimal inhibition of mTORC1/2 signaling with mTOR-IN-8?
A1: Several factors can contribute to variable or weak inhibition of the mTOR pathway. These include:
-
Compound Solubility and Stability: mTOR-IN-8, like many kinase inhibitors, can have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in aqueous media. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line-Specific Sensitivity: Different cell lines can exhibit varying sensitivity to mTOR inhibitors due to their unique genetic backgrounds and activation states of the PI3K/Akt/mTOR pathway.
-
Suboptimal Concentration and Treatment Duration: The effective concentration of mTOR-IN-8 can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model. Additionally, the time required to observe significant inhibition of downstream targets may vary.
Q2: My Western blot results show an unexpected increase in Akt phosphorylation at Threonine 308 after treatment with mTOR-IN-8. Is this a sign of an experimental artifact?
A2: Not necessarily. This is a known feedback mechanism associated with ATP-competitive mTOR inhibitors that block both mTORC1 and mTORC2. Inhibition of mTORC1 can relieve a negative feedback loop that normally suppresses upstream signaling. This leads to the activation of PI3K, resulting in increased phosphorylation of Akt at Thr308, even as mTORC2-mediated phosphorylation at Ser473 is inhibited[1][2][3]. This biphasic regulation of Akt signaling is a critical consideration when interpreting experimental results[1].
Q3: I am observing significant cell death at concentrations where I expect to see cytostatic effects. Could this be due to off-target effects?
A3: While mTOR-IN-8 is designed to be a specific mTOR kinase inhibitor, off-target activities are possible, especially at higher concentrations. It is important to characterize the selectivity profile of the inhibitor. If you suspect off-target effects, consider the following:
-
Perform a dose-response curve for cell viability: This will help determine the concentration range that is cytostatic versus cytotoxic.
-
Assess the activation of other signaling pathways: Use techniques like phospho-kinase arrays to screen for unintended pathway activation.
-
Compare with other mTOR inhibitors: Use structurally different mTOR inhibitors to see if the observed phenotype is consistent.
Q4: How can I confirm that the observed effects are due to on-target mTOR inhibition?
A4: To validate the on-target activity of mTOR-IN-8, you can perform several control experiments:
-
Use a structurally distinct mTOR inhibitor: Comparing the effects of mTOR-IN-8 with another well-characterized mTOR inhibitor can help confirm that the observed phenotype is due to mTOR inhibition.
-
Genetic knockdown or knockout of mTOR: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of mTOR should phenocopy the effects of mTOR-IN-8 if the inhibitor is acting on-target.
-
Rescue experiments: Overexpression of a drug-resistant mTOR mutant, if available, could rescue the cells from the effects of mTOR-IN-8.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for mTOR Pathway Proteins
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Weak or no change in p-S6K (Thr389) or p-4E-BP1 (Thr37/46) after treatment. | 1. Insufficient mTOR-IN-8 concentration. 2. Inadequate treatment duration. 3. Poor antibody quality. 4. Low basal mTOR activity in the chosen cell line. | 1. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours). 3. Validate primary antibodies with positive and negative controls. 4. Stimulate cells with growth factors (e.g., insulin, EGF) to activate the mTOR pathway before treatment. |
| Decreased p-Akt (Ser473) but increased or sustained p-Akt (Thr308). | Activation of a feedback loop leading to PI3K activation. | This is an expected on-target effect for dual mTORC1/2 inhibitors[1]. To confirm, co-treat with a PI3K inhibitor and observe if p-Akt (Thr308) is reduced. |
| High background or non-specific bands. | 1. Suboptimal antibody dilution. 2. Insufficient blocking or washing. 3. Poor quality of cell lysate. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time and/or the number of washes. Use a high-quality blocking agent (e.g., 5% BSA in TBST). 3. Ensure proper cell lysis and protein quantification. Use protease and phosphatase inhibitors in your lysis buffer. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Variability in mTOR-IN-8 stock solution. 3. Fluctuation in incubation time. 4. Edge effects in multi-well plates. | 1. Ensure accurate cell counting and even cell distribution in each well. 2. Prepare fresh dilutions from a new aliquot of stock solution for each experiment. 3. Standardize the incubation time for all experiments. 4. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant effect on cell viability. | 1. Cell line is resistant to mTOR inhibition. 2. Insufficient drug concentration or treatment duration. 3. The assay is not sensitive enough. | 1. Choose a cell line with a known dependency on the mTOR pathway. 2. Increase the concentration of mTOR-IN-8 and/or the incubation time (e.g., up to 72 hours). 3. Try a different viability assay (e.g., CellTiter-Glo for ATP measurement). |
Data Presentation
Hypothetical IC50 Values of mTOR-IN-8 in Cancer Cell Lines
Disclaimer: The following data is illustrative and based on the expected activity of a potent dual mTORC1/2 inhibitor. Actual IC50 values should be determined experimentally for your specific cell lines and assay conditions.
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation (72h) |
| MCF-7 | Breast Cancer | 50 - 150 |
| PC-3 | Prostate Cancer | 100 - 300 |
| U-87 MG | Glioblastoma | 80 - 250 |
| A549 | Lung Cancer | 200 - 500 |
| HCT116 | Colon Cancer | 150 - 400 |
Hypothetical Kinase Selectivity Profile of mTOR-IN-8
Disclaimer: This profile is for illustrative purposes to highlight the expected selectivity of a dual mTORC1/2 inhibitor. The actual off-target profile should be determined through comprehensive kinase screening.
| Kinase | % Inhibition at 1 µM |
| mTOR | >95% |
| PI3Kα | < 20% |
| PI3Kβ | < 20% |
| PI3Kδ | < 20% |
| PI3Kγ | < 20% |
| DNA-PK | < 30% |
| ATM | < 15% |
| ATR | < 15% |
| p70S6K | < 5% |
| Akt1 | < 5% |
Experimental Protocols
Western Blotting for mTOR Pathway Inhibition
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with various concentrations of mTOR-IN-8 or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of mTOR-IN-8 (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vitro mTOR Kinase Assay
-
Immunoprecipitation of mTORC1/mTORC2:
-
Lyse cells in CHAPS-containing buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-3 hours at 4°C.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant, inactive substrate (e.g., GST-4E-BP1 for mTORC1 or GST-Akt1 for mTORC2).
-
Add mTOR-IN-8 at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of mTOR-IN-8.
Caption: General experimental workflow for assessing mTOR-IN-8 efficacy.
Caption: A logical workflow for troubleshooting mTOR-IN-8 experiments.
References
Validation & Comparative
A Comparative Guide to mTOR Inhibitors: mTOR-IN-8 vs. Rapamycin and its Analogs
For researchers and drug development professionals navigating the complex landscape of mTOR signaling, selecting the appropriate inhibitor is paramount for experimental success. This guide provides an objective comparison of the first-generation allosteric inhibitor, rapamycin (B549165) and its analogs (rapalogs), with the second-generation ATP-competitive mTOR kinase inhibitors, a class to which a compound like mTOR-IN-8 would belong. This comparison is supported by experimental data and detailed methodologies to aid in informed decision-making.
Introduction to mTOR and its Inhibitors
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[2] Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer, making it a critical therapeutic target.[3]
Inhibitors of mTOR are broadly categorized into two main classes:
-
First-generation allosteric inhibitors: This class is primarily composed of rapamycin and its analogs (rapalogs) such as everolimus (B549166) and temsirolimus.[4]
-
Second-generation ATP-competitive inhibitors: These are small molecules that directly target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2.[3] While specific data for mTOR-IN-8 is not widely available in the public domain, its nomenclature suggests it belongs to this class of kinase inhibitors. This guide will use well-characterized ATP-competitive inhibitors like Torin1 and PP242 as representative examples for comparison.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between these two classes of inhibitors lies in their mechanism of action and their differential effects on the two mTOR complexes.
Rapamycin and its Analogs: Rapamycin and rapalogs act as allosteric inhibitors of mTORC1. They first bind to the intracellular protein FKBP12. This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its downstream signaling. Notably, rapamycin has a limited direct effect on mTORC2 activity upon acute exposure. However, prolonged treatment with rapamycin can interfere with the assembly of mTORC2 in some cell types.
ATP-Competitive mTOR Kinase Inhibitors (e.g., Torin1, PP242): In contrast, second-generation inhibitors like Torin1 and PP242 are designed to compete with ATP for binding to the catalytic site in the mTOR kinase domain. This direct inhibition of the kinase activity blocks the function of both mTORC1 and mTORC2.
Visualizing the Inhibition: mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the distinct points of intervention for rapamycin and ATP-competitive inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key differences in the inhibitory profiles of rapamycin and representative ATP-competitive mTOR inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Feature | Rapamycin & Analogs | ATP-Competitive Inhibitors (e.g., Torin1, PP242) |
| Target(s) | Allosteric site of mTOR in mTORC1 | ATP-binding site of mTOR in mTORC1 and mTORC2 |
| mTORC1 Inhibition | Potent, but incomplete inhibition of some substrates | Complete inhibition |
| mTORC2 Inhibition | Generally insensitive (acute); may be inhibited with chronic exposure | Potent inhibition |
| Rapamycin IC50 (cellular) | ~0.1 nM | N/A |
| Torin1 IC50 (mTORC1/2) | N/A | 2 nM / 10 nM |
| PP242 IC50 (mTOR) | N/A | 8 nM |
| Effect on Akt S473 Phos. | Can lead to feedback activation | Direct inhibition |
Experimental Protocols
To aid in the experimental comparison of these inhibitors, detailed protocols for key assays are provided below.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and mTORC2.
-
Cell Lysis and Immunoprecipitation:
-
Culture cells to 80-90% confluency and treat with inhibitors as required.
-
Lyse cells in CHAPS-containing lysis buffer to maintain the integrity of the mTOR complexes.
-
Immunoprecipitate mTORC1 or mTORC2 using antibodies against Raptor or Rictor, respectively, coupled to protein A/G beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated beads with kinase assay buffer.
-
Resuspend the beads in kinase reaction buffer containing a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP.
-
Add varying concentrations of the mTOR inhibitor (e.g., rapamycin or mTOR-IN-8) to the reaction mixture.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.
-
Alternatively, use a non-radioactive ELISA-based method for detection.
-
Quantify the signal and calculate the IC50 value for each inhibitor.
-
Western Blotting for mTOR Signaling
This method assesses the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of rapamycin or an ATP-competitive inhibitor for the desired time course.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key mTOR signaling proteins overnight at 4°C. Recommended antibodies include those for phospho-S6K (T389), total S6K, phospho-Akt (S473), total Akt, phospho-4E-BP1 (T37/46), and total 4E-BP1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the inhibitory effect of the compounds.
-
Conclusion
The choice between an allosteric mTORC1 inhibitor like rapamycin and an ATP-competitive mTOR kinase inhibitor depends on the specific research question. Rapamycin and its analogs are highly specific for mTORC1 and are valuable tools for studying the specific functions of this complex. However, their incomplete inhibition of mTORC1 substrates and the potential for feedback activation of Akt can be limiting. ATP-competitive inhibitors offer a more complete shutdown of mTOR signaling by targeting both mTORC1 and mTORC2. This can be advantageous for achieving a more potent anti-proliferative effect but may also lead to different off-target effects and cellular responses due to the inhibition of mTORC2. For any novel compound, such as mTOR-IN-8, a thorough characterization using the experimental approaches outlined in this guide is essential to understand its precise mechanism of action and selectivity profile.
References
A Comparative Guide to Second-Generation mTOR Inhibitors: Sapanisertib (INK128) vs. Other Potent Antagonists
The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is a frequent occurrence in various cancers, making it a prime therapeutic target.[3] Second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, were developed to overcome the limitations of first-generation allosteric inhibitors like rapamycin.[4][5] These newer inhibitors effectively block both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive shutdown of mTOR signaling and circumventing the feedback activation of Akt often seen with rapalogs.
This guide provides a detailed comparison of Sapanisertib (also known as INK128, MLN0128, or TAK-228), a prominent second-generation mTOR inhibitor, with other well-characterized second-generation inhibitors, focusing on their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.
Mechanism of Action: Targeting the mTOR Kinase Domain
Second-generation mTOR inhibitors distinguish themselves from their predecessors by their mechanism of action. Instead of allosterically inhibiting mTORC1, they directly compete with ATP for binding to the catalytic site within the mTOR kinase domain. This competitive inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.
By inhibiting mTORC1, these compounds suppress the phosphorylation of key proteins involved in protein synthesis, such as 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1). Crucially, their inhibition of mTORC2 prevents the phosphorylation of Akt at Serine 473, a key step in its activation, thereby blocking a critical cell survival pathway that is often reactivated as a resistance mechanism to first-generation inhibitors.
Performance Comparison: Quantitative Data
The following tables summarize the biochemical potency and cellular activity of Sapanisertib (INK128) in comparison to other notable second-generation mTOR inhibitors.
Table 1: Biochemical Potency of Second-Generation mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (mTOR Kinase) | Selectivity |
| Sapanisertib (INK128) | mTORC1/mTORC2 | 1 nM | >200-fold selective for mTOR over Class I PI3K isoforms |
| Torin1 | mTORC1/mTORC2 | 2-10 nM | >200-fold selective for mTOR over PI3K and other PIKKs |
| Torin2 | mTORC1/mTORC2 | Not specified, but potent | Potent and selective mTOR inhibitor |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | >100-fold selective for mTOR over PI3Kα, β, γ, and DNA-PK |
| AZD8055 | mTORC1/mTORC2 | 0.8 nM | >1000-fold selective over Class I PI3K isoforms |
Table 2: Cellular Activity of Second-Generation mTOR Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / EC50 |
| Sapanisertib (INK128) | PC3 (Prostate Cancer) | Cell Proliferation (Alamar Blue) | 100 nM |
| Torin2 | Kelly (Neuroblastoma) | Cell Viability | 11.69 nM |
| Torin2 | IMR-32 (Neuroblastoma) | Cell Viability | 29.67 nM |
| Torin2 | SK-N-BE(2) (Neuroblastoma) | Cell Viability | 28.52 nM |
| OSI-027 | Various HCC cell lines | Cell Viability (CCK-8) | 0.3125 - 20 µM (Dose-dependent effects observed) |
| PP242 | MCF-7, MDA-MB-231 (Breast Cancer) | Cell Proliferation (MTT) | Effective at 3 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of mTOR inhibitors are provided below.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and the inhibitory potential of test compounds.
Methodology:
-
Cell Lysis: Cells are lysed in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Immunoprecipitation: mTORC1 or mTORC2 complexes are immunoprecipitated from the cell lysates using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
Inhibitor Incubation: The immunoprecipitated complexes are incubated with varying concentrations of the mTOR inhibitor.
-
Kinase Reaction: The kinase reaction is initiated by adding a buffer containing ATP and a recombinant substrate, such as GST-4E-BP1 for mTORC1 or inactive Akt for mTORC2.
-
Reaction Termination and Analysis: The reaction is stopped, and the level of substrate phosphorylation is quantified, typically by Western blotting, to determine the IC50 value of the inhibitor.
Cell Proliferation Assay (MTT/CCK-8)
This assay assesses the impact of mTOR inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the mTOR inhibitor for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells metabolize these reagents, resulting in a color change.
-
Absorbance Measurement: The absorbance of the wells is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated to determine the inhibitor's effect on cell proliferation.
Western Blotting for Downstream Signaling
Western blotting is used to measure the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, providing a direct readout of the inhibitor's cellular activity.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the mTOR inhibitor, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR downstream targets, such as Akt (Ser473) and S6K1 (Thr389).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the change in phosphorylation of the target proteins in response to the inhibitor.
Conclusion
Second-generation mTOR inhibitors, including Sapanisertib (INK128), Torin1, Torin2, OSI-027, and AZD8055, demonstrate superior preclinical potency compared to first-generation rapalogs. Their ATP-competitive mechanism allows for the dual inhibition of mTORC1 and mTORC2, leading to a more profound and sustained blockade of the mTOR signaling pathway. This is evident in their low nanomolar IC50 values in biochemical assays and their potent anti-proliferative effects in various cancer cell lines. The choice of a specific second-generation inhibitor for research or therapeutic development will depend on its specific potency, selectivity profile, and the genetic context of the cancer being studied. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these promising therapeutic agents.
References
A Comparative Guide to mTOR-IN-8 and Other Kinase Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mTOR inhibitor mTOR-IN-8 (also known as MLN0128, INK128, and Sapanisertib) with other prominent mTOR kinase inhibitors. The data presented is collated from various preclinical studies to assist researchers in selecting the most appropriate compounds for their experimental needs.
Introduction to mTOR-IN-8 and mTOR Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It is a central component of two distinct protein complexes, mTORC1 and mTORC2, which are often dysregulated in various cancers.[1] mTOR-IN-8 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, demonstrating broad antitumor activity in preclinical models.[1][2] This guide compares the in vitro activity of mTOR-IN-8 with other well-characterized mTOR inhibitors, providing a quantitative basis for compound selection in cancer research.
Comparative Activity of mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of mTOR-IN-8 and its alternatives across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | mTOR-IN-8 (MLN0128/INK128) IC50 (nM) | PP242 IC50 (nM) | OSI-027 IC50 (µM) | AZD8055 IC50 (nM) | Torin 1/2 IC50 (nM) |
| Breast Cancer | ||||||
| MCF-7 | Breast Adenocarcinoma | 1.5 - 53[2] | ~100-300 | 0.4 - 4.5 | 18 - 24 | - |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | 0.4 - 4.5 | 20 - 50 | - |
| BT-474 | Breast Ductal Carcinoma | - | - | 0.4 - 4.5 | - | - |
| Sarcoma | ||||||
| A673 | Ewing's Sarcoma | 2 - 130 | - | - | - | - |
| RH30 | Rhabdomyosarcoma | 2 - 130 | - | - | - | - |
| Leukemia | ||||||
| OCI-AML3 | Acute Myeloid Leukemia | Potent Inhibition | - | - | - | - |
| U937 | Histiocytic Lymphoma | Potent Inhibition | - | - | - | - |
| MV4-11 | Acute Myeloid Leukemia | Potent Inhibition | - | - | - | - |
| Neuroblastoma | ||||||
| Kelly | Neuroblastoma | - | - | - | - | 11.69 (Torin-2) |
| IMR-32 | Neuroblastoma | - | - | - | - | 29.67 (Torin-2) |
| Glioblastoma | ||||||
| U87-MG | Glioblastoma | - | - | - | Potent Inhibition | Potent Inhibition |
| Colon Cancer | ||||||
| COLO 205 | Colorectal Adenocarcinoma | - | - | Superior to rapamycin | - | - |
| GEO | Colon Carcinoma | - | - | Superior to rapamycin | - | - |
| Lung Cancer | ||||||
| A549 | Lung Carcinoma | - | - | - | Potent Inhibition | - |
| H383 | Lung Carcinoma | - | - | - | Potent Inhibition | - |
| Prostate Cancer | ||||||
| PC3 | Prostate Adenocarcinoma | 100 | - | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time. Researchers should consult the original publications for detailed methodologies.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for assessing mTOR inhibitor activity.
Caption: The mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2.
Caption: A typical experimental workflow for evaluating the efficacy of mTOR inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
mTOR inhibitors (mTOR-IN-8, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the mTOR inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C, protected from light.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for mTOR Pathway Phosphorylation
This protocol is used to assess the effect of mTOR inhibitors on the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with mTOR inhibitors for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
mTOR-IN-8 (MLN0128/INK128) is a highly potent inhibitor of both mTORC1 and mTORC2, demonstrating low nanomolar efficacy across a wide range of cancer cell lines. Its ability to inhibit both complexes provides a more complete blockade of the mTOR pathway compared to allosteric inhibitors like rapamycin. The comparative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers investigating the therapeutic potential of mTOR inhibition in cancer. The choice of inhibitor will ultimately depend on the specific research question, the cell line model, and the desired level of mTORC1/mTORC2 selectivity.
References
- 1. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a key node in the PI3K/AKT/mTOR signaling pathway, its dysregulation is frequently implicated in diseases such as cancer and metabolic disorders. This has led to the development of numerous mTOR inhibitors.
This guide provides a framework for assessing the selectivity of ATP-competitive mTOR inhibitors against related kinases. Selectivity is a crucial attribute for a chemical probe or therapeutic candidate, as off-target effects can lead to ambiguous experimental results or adverse clinical outcomes. While specific kinome-wide selectivity data for mTOR-IN-8 is not extensively available in the public domain, this guide uses data from well-characterized, selective mTOR inhibitors such as Torin1 and KU-0063794 as benchmarks for comparison.
Data Presentation: Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 in nM) of several ATP-competitive mTOR inhibitors against mTOR and a selection of closely related kinases from the PI3K family. A lower IC50 value indicates higher potency. High selectivity for mTOR is demonstrated by significantly lower IC50 values for mTOR compared to other kinases.
| Kinase Target | Torin1 (IC50 nM) | PP242 (IC50 nM) | KU-0063794 (IC50 nM) | GSK2126458 (Ki nM) |
| mTOR | 2-10 | 8 | 10 | 0.18 |
| PI3Kα | >2,500 | 1,800 | >10,000 | 0.019 |
| PI3Kβ | >2,500 | 3,000 | >10,000 | 0.13 |
| PI3Kγ | >2,500 | 102 | >10,000 | 0.06 |
| PI3Kδ | >2,500 | 3,300 | >10,000 | 0.024 |
| DNA-PK | 400 | >5,000 | - | 0.8 |
| ATM | 28 | - | - | - |
| ATR | 100 | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5] Note that GSK2126458 is a potent dual PI3K/mTOR inhibitor included for comparison of potency.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical PI3K/AKT/mTOR signaling cascade. Growth factor signaling activates PI3K, leading to the activation of AKT. AKT, in turn, can activate mTORC1. ATP-competitive inhibitors act directly on the kinase domain of mTOR, blocking its function within both mTORC1 and mTORC2 complexes.
Caption: PI3K/AKT/mTOR signaling and inhibitor mechanism.
Experimental Protocols
Assessing the selectivity of a kinase inhibitor is typically achieved through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., mTOR-IN-8) against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., mTOR, PI3Kα, PI3Kβ, etc.)
-
Kinase-specific substrates (e.g., inactive protein or peptide)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer for signal detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity) to the wells of a microplate.
-
Add 10 µL of diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the appropriate substrate. The final reaction volume is typically 25 µL.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes. This step terminates the reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Plot the luminescence (kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
The assessment of an mTOR inhibitor's selectivity is paramount for its validation as a specific research tool or its advancement as a therapeutic candidate. Based on available data for established ATP-competitive inhibitors, compounds like Torin1 and KU-0063794 demonstrate high selectivity for mTOR over class I PI3K isoforms. For instance, KU-0063794 inhibits mTOR with an IC50 of approximately 10 nM and shows no significant activity against class I PI3Ks at concentrations up to 10,000 nM. In contrast, an inhibitor like PP242, while potent against mTOR, also shows activity against PI3Kγ and other protein kinases like RET and JAKs at higher concentrations, indicating a broader selectivity profile.
To rigorously assess the selectivity of mTOR-IN-8, it should be profiled against a broad panel of kinases, particularly the closely related PI3K-related kinase (PIKK) family (including ATM, ATR, and DNA-PK) and the various PI3K isoforms, using a standardized biochemical assay as outlined above. The resulting data would allow for a direct comparison with the benchmarks provided, enabling a clear determination of its potency and specificity as an mTOR inhibitor.
References
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 2. Kinome-Wide Selectivity Profiling of ATP-Competitive mTOR (Mammalian Target of Rapamycin) Inhibitors and Characterization of Their Binding Kinetics « Sorger Lab [sorger.med.harvard.edu]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: mTOR-IN-8 and Torin1 - A Researcher's Guide
In the landscape of mTOR inhibitors, two prominent names that frequently emerge in preclinical research are Torin1 and its successor, Torin2. While the query for "mTOR-IN-8" did not yield a specific, characterized molecule in the scientific literature, it is plausible that this refers to a compound within a series or is a less common nomenclature. To provide a valuable comparative guide for researchers, this document presents a head-to-head comparison of the well-documented ATP-competitive mTOR inhibitor, Torin1 , against its structurally related and pharmacokinetically optimized analogue, Torin2 . This guide will delve into their biochemical and cellular activities, selectivity profiles, and pharmacokinetic properties, supported by experimental data and detailed protocols.
Executive Summary
Torin1 and Torin2 are both potent and selective ATP-competitive inhibitors of the mTOR kinase, effectively blocking both mTORC1 and mTORC2 complexes. Torin2 was developed as a second-generation inhibitor to improve upon the pharmacokinetic properties of Torin1, exhibiting better oral bioavailability.[1] While both compounds show high potency against mTOR, Torin2 demonstrates a broader inhibitory profile against other PI3K-like kinases (PIKKs) at higher concentrations.[2] For researchers, the choice between Torin1 and Torin2 may depend on the specific experimental context, with Torin2 being more suitable for in vivo studies requiring oral administration.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Torin1 and Torin2, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency
| Parameter | Torin1 | Torin2 | Reference(s) |
| Biochemical IC50 (mTOR) | 3 nM | 2.1 nM (for mTORC1) | [3][4] |
| Cellular EC50 (mTOR activity) | 2-10 nM | 0.25 nM | [3][5] |
| Cellular IC50 (p-S6K T389) | ~2-10 nM | 0.25 nM | [6] |
| Cellular IC50 (p-Akt S473) | ~2-10 nM | < 10 nM | [2] |
Table 2: Selectivity Profile
| Kinase | Torin1 (IC50/EC50) | Torin2 (IC50/EC50) | Reference(s) |
| PI3Kα | 1.8 µM | 200 nM (cellular EC50) | [3][5] |
| PI3Kγ | >100-fold selective for mTOR | 5.67 nM (biochemical IC50) | [5][7] |
| DNA-PK | 1.0 µM | 0.5 nM (biochemical IC50), 118 nM (cellular EC50) | [3][5] |
| ATM | 0.6 µM | 28 nM (cellular EC50) | [2][3] |
| ATR | Not specified | 35 nM (cellular EC50) | [2] |
Table 3: Pharmacokinetic Properties
| Parameter | Torin1 | Torin2 | Reference(s) |
| Oral Bioavailability (mouse) | Poor | 51% | [6] |
| Half-life (mouse) | Short | 0.72 hours | [6] |
| Clearance (mouse) | Not specified | 19.6 mL/min/kg | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for designing new studies. Below are representative protocols for assays commonly used to characterize mTOR inhibitors like Torin1 and Torin2.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of purified mTORC1 or mTORC2 in the presence of an inhibitor.
-
Purification of mTOR Complexes: mTORC1 and mTORC2 complexes can be purified from cell lysates (e.g., HEK293T cells) by immunoprecipitation using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
Kinase Reaction:
-
Incubate the purified mTOR complex with varying concentrations of the inhibitor (e.g., Torin1 or Torin2) in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Initiate the kinase reaction by adding ATP and a substrate (e.g., inactive S6K1 for mTORC1 or inactive Akt1 for mTORC2).
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using phospho-specific antibodies against the substrate (e.g., anti-phospho-S6K (Thr389) or anti-phospho-Akt (Ser473)).
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
-
Western Blot Analysis of mTOR Signaling in Cells
This method assesses the effect of the inhibitor on the mTOR signaling pathway within a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs, HeLa, or a cancer cell line of interest) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Torin1 or Torin2 for a specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K (Thr389), S6K, p-Akt (Ser473), Akt, p-4E-BP1 (Thr37/46), 4E-BP1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay
This assay determines the effect of the mTOR inhibitors on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Torin1 or Torin2. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS (e.g., CellTiter 96 AQueous One) or a reagent that measures ATP levels (e.g., CellTiter-Glo).[6]
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Mandatory Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition by Torin1 and Torin2.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing mTOR inhibitors like Torin1 and Torin2.
Logical Relationship of Inhibitor Development
Caption: The developmental relationship of second-generation mTOR inhibitors from first-generation compounds.
References
- 1. Torin2 Potentiates Anticancer Effects on Adult T-Cell Leukemia/Lymphoma by Inhibiting Mammalian Target of Rapamycin | Anticancer Research [ar.iiarjournals.org]
- 2. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Torin 2 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of mTOR-IN-8 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. mTOR-IN-8 is a potent and selective inhibitor of mTOR kinase. While mTOR inhibitors have shown promise, their efficacy as monotherapies can be limited by feedback activation of alternative signaling pathways. This has spurred research into combination strategies to enhance anti-tumor activity and overcome resistance. This guide provides a comparative overview of the synergistic effects of mTOR inhibitors, with a focus on the principles that would apply to mTOR-IN-8, when combined with other targeted therapies, supported by preclinical experimental data.
Quantitative Comparison of Combination Effects
The synergistic effect of combining two drugs can be quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 signifies antagonism. The following tables summarize preclinical data for the combination of mTOR inhibitors with other targeted agents. While specific data for mTOR-IN-8 is limited in publicly available literature, the data for other potent mTOR kinase inhibitors can provide valuable insights into promising combination strategies.
Table 1: Synergistic Effects of mTOR Kinase Inhibitors with MEK Inhibitors
| Cancer Type | Cell Line(s) | mTOR Inhibitor | MEK Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Observed Effect |
| Glioblastoma | Patient-derived neurospheres | Sapanisertib | Trametinib | Varies | Varies | < 1 | Synergistic |
| Neuroendocrine Tumors | NCI-H727, COLO320 | RAD001 (Everolimus) | U0126 | Varies | Varies | < 1 | Synergistic |
| Angiosarcoma | SVR, MS-1 | Rapamycin | PD0325901 | Varies | Varies | < 1 | Synergistic |
Table 2: Synergistic Effects of mTOR Kinase Inhibitors with PI3K Inhibitors
| Cancer Type | Cell Line(s) | mTOR Inhibitor | PI3K Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Observed Effect |
| Endometrial Cancer | MFE-296, HEC-1A | Temsirolimus | BEZ235 (dual PI3K/mTOR) | Varies | Varies | < 1 | Synergistic |
| Endometrial Cancer | MFE-296, HEC-1A | Temsirolimus | ZSTK474 | Varies | Varies | < 1 | Synergistic |
| Non-Small Cell Lung Cancer | A549, H460 | GDC-0980 (dual PI3K/mTOR) | GDC-0973 | Varies | Varies | < 1 | Synergistic |
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions observed with mTOR inhibitor combinations often stem from the co-inhibition of interconnected signaling pathways that drive tumor growth and survival.
In many cancers, the PI3K/AKT/mTOR and RAS/MEK/ERK pathways are co-activated. Inhibition of mTOR alone can sometimes lead to a feedback activation of the MEK/ERK pathway, thus limiting the therapeutic effect.[1] By combining an mTOR inhibitor like mTOR-IN-8 with a MEK inhibitor, both pathways are simultaneously blocked, leading to a more potent anti-proliferative and pro-apoptotic effect.[2][3][4] Similarly, combining an mTOR inhibitor with a PI3K inhibitor results in a more complete shutdown of the PI3K/AKT/mTOR signaling axis, overcoming resistance mechanisms.[5]
Experimental Protocols
To ensure the reproducibility and validity of synergy studies, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments used to evaluate the synergistic effects of drug combinations.
Cell Viability and Synergy Analysis
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Drug Treatment:
-
Cells are treated with serial dilutions of mTOR-IN-8, the combination drug, and the combination of both at a constant ratio.
-
Control wells receive vehicle (e.g., DMSO).
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
After a 48-72 hour incubation period, cell viability is assessed.
-
For MTT assay, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured at 570 nm.
-
For CellTiter-Glo, the reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined for each drug alone and in combination.
-
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method, to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis for Pathway Modulation
1. Cell Lysis:
-
Cells are treated with the drugs for a specified period (e.g., 24 hours).
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Protein concentration in the lysates is determined using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-mTOR, phospho-S6K, phospho-ERK, total-mTOR, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified to assess the effect of the drug combinations on the target signaling pathways.
Conclusion
The strategy of combining mTOR inhibitors with other targeted agents, particularly MEK and PI3K inhibitors, holds significant promise for enhancing anti-cancer efficacy and overcoming drug resistance. The preclinical data for various mTOR kinase inhibitors strongly suggest that similar synergistic effects could be achieved with mTOR-IN-8. Rigorous in vitro and in vivo studies, following standardized protocols as outlined in this guide, are essential to identify the most effective combination partners for mTOR-IN-8 and to elucidate the underlying mechanisms of synergy. Such investigations will be critical for the rational design of future clinical trials aimed at improving patient outcomes in a variety of cancer types.
References
- 1. Synergistic anti-tumor effects of RAD001 with MEK inhibitors in neuroendocrine tumors: a potential mechanism of therapeutic limitation of mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inactivation of MEK and mTOR can lead to synergistic cell death in glioblastoma models and associates with NF1-deficiency and a mesenchymal subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
On-Target Engagement of mTOR-IN-8: A Comparative Guide to Cellular Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target engagement of ATP-competitive mTOR inhibitors in a cellular context. As the existence of a widely recognized mTOR inhibitor designated "mTOR-IN-8" is not substantiated in the current scientific literature, this guide will focus on a comparative analysis of well-characterized, potent, and selective ATP-competitive mTOR kinase inhibitors: Torin 1 , PP242 , and AZD8055 . These compounds serve as excellent reference points for researchers aiming to validate the cellular activity of novel mTOR inhibitors.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR pathway is a key factor in various diseases, including cancer.[3][4] Unlike first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1, ATP-competitive inhibitors block the kinase activity of both mTORC1 and mTORC2, offering a more complete shutdown of mTOR signaling.[3][5][6]
Confirming that a compound directly engages and inhibits mTOR within a cell is a critical step in its development. This guide outlines key experimental approaches, provides comparative data for established inhibitors, and details the necessary protocols to perform these validation studies.
Comparative Analysis of mTOR Inhibitors
The on-target engagement and cellular efficacy of mTOR inhibitors can be quantitatively assessed through various assays. Below is a summary of key performance indicators for Torin 1, PP242, and AZD8055, focusing on their inhibitory concentrations against the mTOR kinase and their impact on cancer cell proliferation.
| Inhibitor | mTOR IC50 (in vitro) | Cell Proliferation IC50 (Cancer Cell Lines) | mTORC1 Inhibition (Cellular) | mTORC2 Inhibition (Cellular) | Selectivity |
| Torin 1 | 2-10 nM[5] | 22 nM (HT-p21)[7] | Potent | Potent | >1000-fold for mTOR over PI3K[5] |
| PP242 | 8 nM[8] | 285 nM (HT-p21)[7] | Potent | Potent | >10-fold for mTOR over PI3Kδ; >100-fold over PI3Kα/β/γ[8] |
| AZD8055 | 0.8 nM[5] | 20 nM (HT-p21)[7] | Potent | Potent | ~1000-fold for mTOR over Class I PI3Ks[5] |
Experimental Methodologies
The following sections detail the experimental protocols for the key assays used to confirm mTOR on-target engagement in cells.
Western Blotting for mTOR Pathway Inhibition
Western blotting is the most direct method to visualize the inhibition of mTOR signaling by assessing the phosphorylation status of its downstream effectors. Inhibition of mTORC1 is monitored by the dephosphorylation of p70 S6 kinase (S6K) at threonine 389 (T389) and its substrate, ribosomal protein S6 (S6), at serines 235/236 and 240/244. mTORC2 inhibition is confirmed by the reduced phosphorylation of Akt at serine 473 (S473).[8]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines like U87-MG or PC-3) and grow to 70-80% confluency. For serum-starvation experiments, incubate cells in a serum-free medium for 16-24 hours. Treat cells with varying concentrations of the mTOR inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-6 hours).[9]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[10]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Key primary antibodies include those against:
-
Phospho-S6K (T389)
-
Total S6K
-
Phospho-S6 (S235/236)
-
Total S6
-
Phospho-Akt (S473)
-
Total Akt
-
A loading control (e.g., GAPDH or β-actin)[9]
-
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with an mTOR inhibitor provides functional evidence of its on-target effect.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the mTOR inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing mTOR Signaling and Experimental Logic
To better understand the underlying biological processes and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mTOR signaling pathway, illustrating the central roles of mTORC1 and mTORC2.
Caption: A streamlined workflow for Western blot analysis to detect mTOR pathway inhibition.
Caption: The logical framework for confirming on-target engagement of a novel mTOR inhibitor.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gerosuppression by pan-mTOR inhibitors | Aging [aging-us.com]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mtb-IN-8
For researchers, scientists, and drug development professionals handling Mtb-IN-8, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, it requires a structured disposal plan to ensure responsible management of chemical waste.
Safety and Hazard Information
The following table summarizes the key safety information for this compound. This data is essential for risk assessment and the implementation of appropriate handling and disposal procedures.
| Parameter | Description |
| Hazard Classification | Not a hazardous substance or mixture. |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. |
| First Aid Measures | Inhalation: Move to fresh air.Skin Contact: Take off contaminated clothing and rinse skin with water/shower.Eye Contact: Rinse out with plenty of water. Remove contact lenses if present.Ingestion: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
| Environmental Precautions | Do not let the product enter drains. |
| Storage | Tightly closed in a well-ventilated place. |
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Mtb-IN-8
Extensive searches for "Mtb-IN-8" did not yield any safety data sheets (SDS) or handling guidelines for a chemical compound with this designation. The search results were predominantly related to "MTB" as an abbreviation for mountain biking, a recreational activity.
Consequently, this document cannot provide the requested essential safety and logistical information, including operational and disposal plans for a substance identified as "this compound." The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without any foundational information on the specified topic.
It is crucial for researchers, scientists, and drug development professionals to have accurate and specific information about any chemical substance before handling. We recommend verifying the name and any available identifiers (such as a CAS number) for the compound to obtain the correct safety and handling procedures.
For general laboratory safety, always adhere to standard protocols which include:
-
Wearing appropriate Personal Protective Equipment (PPE): This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. The specific type of glove material should be chosen based on the chemical being handled.
-
Working in a well-ventilated area: A fume hood is recommended for handling volatile or hazardous substances.
-
Following proper disposal procedures: Chemical waste should be disposed of in accordance with institutional and local regulations.
A generalized workflow for handling any new chemical compound is outlined below.
Caption: A general workflow for safely handling chemical compounds.
We urge all laboratory personnel to confirm the identity of any substance and consult its specific Safety Data Sheet before commencing any work.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
